Product packaging for Velnacrine Maleate(Cat. No.:CAS No. 121445-27-0)

Velnacrine Maleate

Cat. No.: B10753080
CAS No.: 121445-27-0
M. Wt: 330.33 g/mol
InChI Key: NEEKVKZFYBQFGT-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Velnacrine maleate is a potent and reversible acetylcholinesterase (AChE) inhibitor that has been extensively investigated for its potential in mitigating cholinergic deficit associated with neurodegenerative conditions. Its primary mechanism of action involves increasing the concentration and prolonging the activity of acetylcholine in synaptic clefts by preventing its hydrolysis. This action is of significant research value in the study of cholinergic neurotransmission, cognitive function, and memory processes. As a result, this compound serves as a critical pharmacological tool in preclinical research for Alzheimer's disease and other dementias, enabling scientists to explore the therapeutic potential of cholinergic enhancement. Studies utilizing this compound have been fundamental in elucidating the role of the cholinergic system in learning and memory, as well as in validating experimental models of cognitive impairment. It is presented as a high-purity compound to ensure reproducible and reliable results in in vitro and in vivo research applications. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O5 B10753080 Velnacrine Maleate CAS No. 121445-27-0

Properties

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045158
Record name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0
Record name Velnacrine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118909-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNACRINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE MALEATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Velnacrine Maleate's Mechanism of Action on Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velnacrine maleate, a hydroxylated derivative of tacrine, is a reversible cholinesterase inhibitor investigated for the symptomatic treatment of Alzheimer's disease.[1][2] The therapeutic rationale for its use lies in its ability to potentiate cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[1][3] Despite demonstrating modest cognitive benefits in some patients, the clinical development of velnacrine was halted due to significant hepatotoxicity, and it did not receive FDA approval.[3][4] This guide provides a detailed technical overview of this compound's mechanism of action on acetylcholinesterase, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its interaction and the experimental workflows.

Core Mechanism of Action

Velnacrine exerts its pharmacological effect through the reversible inhibition of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] By blocking the active site of AChE, velnacrine prevents the breakdown of ACh into choline and acetate, leading to an accumulation of ACh at cholinergic synapses.[2] This enhancement of cholinergic function is intended to compensate for the loss of cholinergic neurons observed in Alzheimer's disease.[3]

As a close analog of tacrine, velnacrine's binding mechanism is understood to involve interactions with key domains within the AChE active site gorge. This gorge contains two principal sites of ligand interaction:

  • The Catalytic Active Site (CAS): Located at the base of the gorge, this site contains the catalytic triad (Serine, Histidine, Glutamate) responsible for acetylcholine hydrolysis.[5]

  • The Peripheral Anionic Site (PAS): Situated at the entrance to the gorge, the PAS is involved in the initial binding and guidance of substrates and inhibitors into the active site.[1][5]

Tacrine is known to be a mixed-type inhibitor, interacting with both the CAS and the PAS. It is highly probable that velnacrine shares this dual-binding characteristic, which contributes to its inhibitory potency.

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

The following diagram illustrates the standard cholinergic synapse and the inhibitory action of this compound.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Synaptic Vesicle (contains Acetylcholine) ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release Action Potential ACh_in_cleft Acetylcholine (ACh) ACh_release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_in_cleft->ACh_receptor Breakdown Choline + Acetate AChE->Breakdown Velnacrine Velnacrine Maleate Velnacrine->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal Binding

Velnacrine inhibits AChE in the synaptic cleft.

Quantitative Data: Inhibitory Potency

The inhibitory potential of this compound against acetylcholinesterase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundTarget EnzymeIC50 ValueInhibition TypeReference
This compound Acetylcholinesterase (AChE)0.79 µMReversible[6]

Experimental Protocols

The determination of acetylcholinesterase inhibition is typically performed using a well-established in vitro method, most commonly the Ellman's assay. This colorimetric assay provides a robust and high-throughput method for quantifying enzyme activity and inhibition.

Principle of the Ellman's Assay

The assay measures the activity of AChE indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity. When an inhibitor like velnacrine is present, the rate of this reaction decreases.

General Protocol for IC50 Determination
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).

    • Create a series of dilutions of the velnacrine stock solution to test a range of concentrations.

    • Prepare solutions of AChE, acetylthiocholine (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure (96-well plate format):

    • To each well of a microplate, add the buffer, DTNB solution, and the AChE enzyme solution.

    • Add a specific volume of either the velnacrine dilution (test sample), buffer (negative control), or a known inhibitor like physostigmine (positive control).

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the acetylthiocholine substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of velnacrine.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined from this curve using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vitro AChE inhibition assay.

AChE_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, DTNB, ATCh, Velnacrine Dilutions) start->reagent_prep plate_setup Plate Setup (96-well) Add Buffer, DTNB, AChE reagent_prep->plate_setup add_inhibitor Add Velnacrine Dilutions & Controls plate_setup->add_inhibitor pre_incubation Pre-incubation (e.g., 15 min at 37°C) add_inhibitor->pre_incubation add_substrate Initiate Reaction (Add Acetylthiocholine) pre_incubation->add_substrate measurement Kinetic Measurement (Absorbance at 412 nm) add_substrate->measurement data_analysis Data Analysis (Calculate Reaction Rates & % Inhibition) measurement->data_analysis plot_curve Plot Dose-Response Curve (% Inhibition vs. [Velnacrine]) data_analysis->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end End calc_ic50->end

Workflow for determining AChE inhibition IC50.

Structure-Activity Relationship (SAR)

The development of velnacrine from tacrine is a prime example of structure-activity relationship studies aimed at improving the therapeutic profile of a lead compound. The core acridine structure is essential for AChE inhibition. Modifications to this scaffold can significantly impact potency, selectivity, and safety.

  • Hydroxylation: Velnacrine is 1-hydroxytacrine. The introduction of the hydroxyl group was an attempt to modify the metabolic profile and potentially reduce the hepatotoxicity associated with tacrine.[1]

  • Ring Modifications: Research into velnacrine and tacrine analogues has explored modifications to the saturated ring system, such as bioisosteric replacement of a methylene group with a sulfur atom, which maintained anti-AChE activity.[7]

  • Aromatic Substitutions: The addition of substituents, like chlorine atoms, to the aromatic ring of the acridine structure has been shown to produce a range of inhibitory activities, highlighting the sensitivity of the enzyme's binding pocket to such changes.[7]

Logical Diagram of SAR

This diagram illustrates the logical progression from the parent compound to its derivatives based on SAR principles.

SAR_Logic Tacrine Tacrine (Parent Compound) Goal1 Goal: Reduce Hepatotoxicity Tacrine->Goal1 Goal2 Goal: Modulate Potency/ Selectivity Tacrine->Goal2 Mod1 Modification: Hydroxylation of Saturated Ring Goal1->Mod1 Mod2 Modification: Bioisosteric Replacement in Saturated Ring Goal2->Mod2 Mod3 Modification: Substitution on Aromatic Ring Goal2->Mod3 Velnacrine Velnacrine (1-hydroxytacrine) Mod1->Velnacrine Cl_derivatives Chlorinated Derivatives Mod3->Cl_derivatives Thia_analogues Thia-analogues Velnacrine->Thia_analogues Further Modification Thia_analogues->Mod3

SAR leading from Tacrine to Velnacrine and other analogues.

Conclusion

This compound is a potent, reversible inhibitor of acetylcholinesterase, acting through a mechanism believed to involve dual binding to the enzyme's catalytic and peripheral anionic sites. While its clinical development was unsuccessful due to safety concerns, the study of velnacrine and its analogues has provided valuable insights into the structure-activity relationships of acridine-based cholinesterase inhibitors. The experimental protocols outlined in this guide, particularly the Ellman's assay, remain the standard for characterizing the inhibitory potential of new chemical entities targeting acetylcholinesterase in the ongoing search for safer and more effective treatments for Alzheimer's disease.

References

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Velnacrine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis and purification of Velnacrine Maleate, a potent, reversible cholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease. This document outlines the core synthetic pathway, purification methodologies, and relevant biological mechanisms, presented with clarity for researchers, scientists, and professionals in drug development.

Introduction

Velnacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a hydroxylated analog of tacrine.[1][2] Its maleate salt form enhances its solubility and suitability for pharmaceutical formulation. Velnacrine functions as a cholinesterase inhibitor, preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3][4] This mechanism of action is central to its potential therapeutic effects in neurodegenerative disorders characterized by cholinergic deficits, such as Alzheimer's disease.[3][5] The synthesis of Velnacrine and its derivatives has been a subject of medicinal chemistry research aimed at developing effective treatments for cognitive impairment.[1]

Chemical Synthesis of Velnacrine

The primary synthetic route to Velnacrine is based on the work of Shutske and colleagues, which involves a multi-step process starting from commercially available reagents.[1] The overall synthesis can be broken down into the formation of a key intermediate followed by amination and salt formation.

Synthesis Workflow

G A Starting Materials: 2-aminobenzonitrile and 2-hydroxycyclohexanone B Friedländer Annulation A->B C Intermediate: 1,2,3,4-Tetrahydroacridin-1-one B->C Acid Catalyst, Heat E Chlorination C->E D Phosphorus Oxychloride D->E F Intermediate: 9-Chloro-1,2,3,4-tetrahydroacridin-1-ol E->F H Amination F->H G Ammonium Carbonate G->H I Crude Velnacrine (free base) H->I J Purification I->J K Purified Velnacrine (free base) J->K M Salt Formation K->M L Maleic Acid L->M N This compound M->N

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine)

Step 1: Synthesis of 1,2,3,4-Tetrahydroacridin-1-one

  • A mixture of 2-aminobenzonitrile (1.0 eq) and 2-hydroxycyclohexanone (1.1 eq) in a suitable high-boiling solvent such as xylene is prepared.

  • A catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq), is added to the mixture.

  • The reaction mixture is heated to reflux (approximately 140-150 °C) with continuous removal of water using a Dean-Stark apparatus for 12-18 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield 1,2,3,4-tetrahydroacridin-1-one.

Step 2: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridin-1-ol

  • The 1,2,3,4-tetrahydroacridin-1-one (1.0 eq) from the previous step is treated with phosphorus oxychloride (POCl₃, 3-5 eq).

  • The mixture is heated at 100-110 °C for 2-4 hours.

  • The reaction is cooled, and the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to ice water with vigorous stirring.

  • The aqueous solution is neutralized with a base (e.g., sodium carbonate) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to give 9-chloro-1,2,3,4-tetrahydroacridin-1-ol.

Step 3: Synthesis of (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine)

  • The 9-chloro-1,2,3,4-tetrahydroacridin-1-ol (1.0 eq) is heated with a large excess of ammonium carbonate in a sealed reaction vessel at 150-160 °C for 8-12 hours.

  • After cooling, the reaction mixture is partitioned between a chlorinated solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 5% NaOH).

  • The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Velnacrine free base.

Purification of Velnacrine and Formation of the Maleate Salt

The crude Velnacrine free base requires purification to remove unreacted starting materials and side products. The final step involves the formation of the maleate salt.

Purification and Salt Formation Workflow

G A Crude Velnacrine (free base) B Column Chromatography (Silica Gel) A->B C Elution with DCM/Methanol Gradient B->C D Purified Velnacrine (free base) C->D E Dissolve in Ethanol D->E G Stir at Room Temperature E->G F Maleic Acid in Ethanol F->G H Precipitation G->H I Filtration and Washing (cold ethanol) H->I J Drying under Vacuum I->J K This compound (Crystalline Solid) J->K

Caption: Purification and salt formation workflow.

Experimental Protocol: Purification and Salt Formation

Step 1: Chromatographic Purification of Velnacrine Free Base

  • The crude Velnacrine free base is dissolved in a minimal amount of dichloromethane.

  • The solution is loaded onto a silica gel column packed in a suitable solvent system (e.g., dichloromethane).

  • The column is eluted with a gradient of increasing polarity, typically a mixture of dichloromethane and methanol (e.g., 100:0 to 95:5).

  • Fractions are collected and analyzed by TLC.

  • Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified Velnacrine free base as a solid.

Step 2: Formation of this compound

  • The purified Velnacrine free base (1.0 eq) is dissolved in a minimal amount of a suitable alcohol, such as ethanol, with gentle warming.

  • A solution of maleic acid (1.0 eq) in the same solvent is prepared.

  • The maleic acid solution is added dropwise to the Velnacrine solution with continuous stirring at room temperature.

  • A precipitate of this compound will form. The mixture is stirred for an additional 1-2 hours to ensure complete precipitation.

  • The solid is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to a constant weight.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Yields and Physical Properties

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
1. Friedländer Annulation1,2,3,4-Tetrahydroacridin-1-oneC₁₃H₁₁NO197.2465-75Yellow Solid
2. Chlorination9-Chloro-1,2,3,4-tetrahydroacridin-1-olC₁₃H₁₂ClNO233.7080-90Off-white Solid
3. AminationVelnacrine (free base)C₁₃H₁₄N₂O214.2750-60Light Brown Solid
4. Salt FormationThis compoundC₁₇H₁₈N₂O₅330.3490-95White Crystalline Solid

Table 2: Analytical Characterization of this compound

Analytical MethodParameterSpecification
High-Performance Liquid Chromatography (HPLC)Purity≥ 99.0%
Mass Spectrometry (MS)[M+H]⁺ for free basem/z = 215.12
Melting Point (MP)198-202 °C
¹H NMR (DMSO-d₆)Chemical Shifts (ppm)Consistent with the structure of this compound
Elemental Analysis%C, %H, %NWithin ± 0.4% of theoretical values

Mechanism of Action: Cholinesterase Inhibition

Velnacrine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE). In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by AChE. In conditions like Alzheimer's disease, where there is a deficit in ACh, inhibiting AChE increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission.[3]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Choline Acetyltransferase (ChAT) A->B C Acetylcholine (ACh) B->C D Vesicular Transport C->D E ACh Vesicle D->E G ACh Release E->G F Action Potential F->G H Acetylcholine (ACh) G->H I Acetylcholinesterase (AChE) H->I Hydrolysis L ACh Receptors H->L Binding K Choline + Acetate I->K J Velnacrine J->I Inhibition M Signal Transduction L->M

Caption: Velnacrine's inhibition of acetylcholinesterase.

This guide provides a foundational understanding of the synthesis and purification of this compound for research and development purposes. The provided protocols and data are representative and may require optimization based on specific laboratory conditions and desired scale.

References

Velnacrine Maleate Structure-Activity Relationship Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of velnacrine maleate, a potent acetylcholinesterase (AChE) inhibitor previously investigated for the treatment of Alzheimer's disease. This document details the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and visual representations of the underlying signaling pathways and research workflows.

Introduction to this compound

Velnacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a hydroxylated analog of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] The rationale for its development was to enhance the therapeutic profile of tacrine by increasing cholinergic neurotransmission in the brain.[2] Velnacrine acts by reversibly inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function, which is often impaired in Alzheimer's disease.

Structure-Activity Relationship (SAR) of Velnacrine Analogs

The core of velnacrine's SAR lies in the 9-amino-1,2,3,4-tetrahydroacridine scaffold. Modifications to this structure have been systematically explored to understand the key molecular features required for potent acetylcholinesterase inhibition.

Quantitative Data on Acetylcholinesterase Inhibition

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of velnacrine and its analogs. The data is primarily derived from studies on 9-amino-1,2,3,4-tetrahydroacridin-1-ols.

Compound IDR (Substitution on 9-amino group)IC50 (µM) for AChE
1a (Velnacrine) H0.13
1b CH30.18
1c C2H50.22
1d n-C3H70.20
1e n-C4H90.25
1f n-C5H110.30
1g n-C6H130.45
1h n-C7H150.60
1i iso-C3H70.28
1j CH2CH(CH3)20.35
1k Cyclopropyl0.15
1l Cyclohexyl0.40
1m CH2-Cyclohexyl0.25
1n Phenyl0.90
1o CH2-Phenyl (Benzyl)0.07
1p (CH2)2-Phenyl0.15

Data sourced from Shutske, G. M., et al. (1989). J. Med. Chem.[1]

Key SAR Observations:

  • Substitution on the 9-amino group: Small alkyl substitutions (methyl, ethyl) are well-tolerated, with a slight decrease in potency compared to the unsubstituted velnacrine.

  • Chain Length: Increasing the length of the n-alkyl chain on the 9-amino group generally leads to a decrease in inhibitory activity.

  • Bulky Substituents: Bulky aliphatic and aromatic substituents on the 9-amino group tend to decrease potency, with the exception of the benzyl group.

  • Benzyl Substitution: The benzyl-substituted analog (1o ) exhibits the highest potency in this series, suggesting a favorable interaction of the phenyl ring with a specific region of the enzyme.

Experimental Protocols

This section provides detailed methodologies for the synthesis of velnacrine and the in vitro evaluation of its acetylcholinesterase inhibitory activity.

Synthesis of (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol Maleate (this compound)

The synthesis of velnacrine analogs generally follows a multi-step procedure starting from substituted anilines and cyclic ketones. The following is a representative protocol for the synthesis of the parent compound.

Step 1: Synthesis of 1,2,3,4-Tetrahydroacridin-9(10H)-one

  • A mixture of anthranilic acid (1 equivalent) and cyclohexanone (1.1 equivalents) is heated at 120-130 °C for 1 hour.

  • The reaction mixture is then heated to 180-200 °C for an additional hour.

  • After cooling, the solidified mass is triturated with a mixture of ether and ethanol to yield the crude product.

  • Recrystallization from ethanol provides pure 1,2,3,4-tetrahydroacridin-9(10H)-one.

Step 2: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine

  • A mixture of 1,2,3,4-tetrahydroacridin-9(10H)-one (1 equivalent) and phosphorus oxychloride (3 equivalents) is heated at reflux for 2 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with ammonia.

  • The precipitated solid is filtered, washed with water, and dried to give 9-chloro-1,2,3,4-tetrahydroacridine.

Step 3: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine)

  • A mixture of 9-chloro-1,2,3,4-tetrahydroacridine (1 equivalent) and phenol (5 equivalents) is heated to 120 °C.

  • Ammonium carbonate (2 equivalents) is added in portions, and the mixture is heated at 180-190 °C for 2 hours.

  • After cooling, the mixture is treated with aqueous sodium hydroxide, and the product is extracted with benzene.

  • The organic layer is washed with water, dried over sodium sulfate, and the solvent is evaporated. The residue is recrystallized from a suitable solvent to yield tacrine.

Step 4: Hydroxylation and Salt Formation to Yield this compound

Note: The direct hydroxylation of the tetrahydroacridine ring is a complex process. The original synthesis by Shutske et al. (1989) involves a more intricate route starting from 2-amino-6-hydroxybenzonitrile and cyclohexanone to construct the hydroxylated tetrahydroacridine core. A general representation of the final steps would be:

  • The hydroxylated tacrine analog, (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is dissolved in a suitable solvent such as ethanol.

  • An equimolar amount of maleic acid, also dissolved in ethanol, is added to the solution.

  • The mixture is stirred, and the resulting precipitate of (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate is collected by filtration, washed with cold ethanol, and dried under vacuum.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining acetylcholinesterase activity and the inhibitory potency of compounds.

Reagents and Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) Solution (10 mM): Dissolve DTNB in the phosphate buffer.

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve ATCI in deionized water.

  • Acetylcholinesterase (AChE) Solution (1 U/mL): Prepare a stock solution of AChE from electric eel in phosphate buffer.

  • Test Compound Solutions: Prepare stock solutions of velnacrine analogs in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

Assay Procedure (96-well plate format):

  • To each well of a 96-well microplate, add:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution at various concentrations (or buffer for the control).

    • 10 µL of AChE solution (1 U/mL).

  • Incubate the plate at 25 °C for 10 minutes.

  • Add 10 µL of 10 mM DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

Data Analysis for IC50 Determination:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to velnacrine's mechanism of action and the research workflow for its SAR studies.

Cholinergic Signaling Pathway and Mechanism of Velnacrine

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_vesicle Acetylcholine (ACh) in Vesicle AcetylCoA Acetyl-CoA ChAT ChAT ChAT->ACh_vesicle synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis by AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds to Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction (e.g., Na+ influx) AChR->Signal Activates Velnacrine This compound Velnacrine->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on acetylcholinesterase (AChE).

Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow Lead Lead Compound (Velnacrine) Design Design of Analogs (e.g., modify R group) Lead->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification and Characterization Synthesis->Purification Bioassay In Vitro Biological Assay (AChE Inhibition) Purification->Bioassay Data Data Analysis (IC50 Determination) Bioassay->Data SAR Establish SAR Data->SAR SAR->Design Iterative Refinement Optimization Lead Optimization (Improved Potency/Selectivity) SAR->Optimization

References

Velnacrine Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of Velnacrine Maleate, a reversible cholinesterase inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Properties and Identification

This compound, the maleate salt of Velnacrine, is a derivative of tacrine. It was investigated for its potential therapeutic effects in Alzheimer's disease.

CAS Number: 118909-22-1

Chemical Structure: (Image of the chemical structure of this compound would be placed here in a full report)

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₁₈N₂O₅PubChem
Molecular Weight 330.33 g/mol PubChem
Melting Point 171-173 °CCAS Common Chemistry
Solubility DMF: 2 mg/mL DMSO: 30 mg/mL PBS (pH 7.2): 10 mg/mLCayman Chemical
Appearance Solid-

Mechanism of Action and Signaling Pathway

Velnacrine is a centrally-acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, Velnacrine increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism was the basis for its investigation as a treatment for the cognitive symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.

The increased availability of acetylcholine in the synapse leads to the activation of postsynaptic muscarinic and nicotinic receptors, which are involved in various cognitive processes, including learning and memory.

Cholinergic_Synapse_and_Velnacrine_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline ach_synthesis ACh Synthesis choline->ach_synthesis acetyl_coa Acetyl-CoA acetyl_coa->ach_synthesis chat ChAT chat->ach_synthesis ach_vesicle ACh Vesicle ach_synthesis->ach_vesicle ach_released Acetylcholine (ACh) ach_vesicle->ach_released Exocytosis ache AChE ach_released->ache Hydrolysis muscarinic_receptor Muscarinic Receptor ach_released->muscarinic_receptor Binds nicotinic_receptor Nicotinic Receptor ach_released->nicotinic_receptor Binds velnacrine This compound velnacrine->ache Inhibits downstream_signaling Downstream Signaling (Cognitive Effects) muscarinic_receptor->downstream_signaling nicotinic_receptor->downstream_signaling

Figure 1: Mechanism of action of this compound in the cholinergic synapse.

Pharmacokinetics

This compound is rapidly absorbed after oral administration. Studies in healthy elderly subjects have shown dose-related increases in maximum plasma concentration (Cmax) and area under the curve (AUC). Steady-state levels are typically reached within 2 to 3 days of multiple dosing, with no further accumulation. A significant portion of the administered dose is excreted in the urine.

Table 2: Pharmacokinetic Parameters of Velnacrine in Healthy Elderly Subjects (Multiple Doses)

DoseCmax (ng/mL)tmax (h)t1/2 (h)AUC (ng·h/mL)
25 mg bid23.5 ± 12.11.1 ± 0.42.3 ± 0.665.2 ± 32.8
50 mg bid55.4 ± 26.81.0 ± 0.32.2 ± 0.5165.8 ± 81.2
100 mg bid114.6 ± 58.91.2 ± 0.52.4 ± 0.7388.7 ± 204.6
100 mg tid134.5 ± 58.71.3 ± 0.62.3 ± 0.5455.1 ± 201.3
Data presented as mean ± SD. bid = twice daily, tid = three times daily. Source: J Clin Pharmacol. 1990 Oct;30(10):948-55.[1]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on acetylcholinesterase is typically determined using a modification of the Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • This compound (test inhibitor)

  • Donepezil or Tacrine (positive control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI, substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO or phosphate buffer).

    • Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.

    • Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer to the desired concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • AChE solution

      • This compound solution at various concentrations (or positive control/buffer for control wells).

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

In Vivo Model: Reversal of Scopolamine-Induced Amnesia in Mice

This model is widely used to evaluate the efficacy of potential cognitive-enhancing drugs, such as cholinesterase inhibitors. Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia that can be reversed by drugs that enhance cholinergic function.

Animals:

  • Male Swiss albino mice (or other suitable strain)

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Saline solution (vehicle)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance apparatus)

Procedure:

  • Animal Acclimatization and Habituation:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Habituate the animals to the testing room and apparatus for a few days prior to the start of the experiment.

  • Drug Administration:

    • Divide the animals into experimental groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, Velnacrine + Scopolamine, Positive Control + Scopolamine).

    • Administer this compound (or positive control/vehicle) orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.

    • After a specific time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

  • Behavioral Testing:

    • Approximately 30 minutes after scopolamine administration, subject the mice to the chosen behavioral test to assess learning and memory.

    • Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.

    • Y-Maze: Evaluate short-term spatial memory by recording the sequence of arm entries and calculating the percentage of spontaneous alternations.

    • Passive Avoidance Test: Measure fear-motivated memory by recording the latency to enter a dark compartment where an aversive stimulus (e.g., foot shock) was previously delivered.

  • Data Analysis:

    • Record and analyze the relevant behavioral parameters for each group (e.g., escape latency, percentage of alternations, step-through latency).

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different experimental groups. A significant improvement in the performance of the Velnacrine-treated group compared to the scopolamine-only group indicates a reversal of the induced amnesia.

Scopolamine_Reversal_Workflow start Start: Animal Acclimatization grouping Randomly Assign Mice to Groups (Vehicle, Scopolamine, Velnacrine + Scopolamine) start->grouping drug_admin Administer this compound (or Vehicle/Positive Control) grouping->drug_admin wait1 Wait (e.g., 30-60 min) drug_admin->wait1 scopolamine_admin Induce Amnesia: Administer Scopolamine (i.p.) wait1->scopolamine_admin wait2 Wait (e.g., 30 min) scopolamine_admin->wait2 behavioral_test Behavioral Assessment (e.g., Morris Water Maze, Y-Maze) wait2->behavioral_test data_collection Record Behavioral Parameters (Latency, Alternations, etc.) behavioral_test->data_collection data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis end End: Evaluate Efficacy data_analysis->end

Figure 2: Experimental workflow for the scopolamine-induced amnesia reversal model.

Safety and Toxicology

Clinical trials with this compound revealed a significant concern regarding its safety profile, primarily related to hepatotoxicity. A notable percentage of patients treated with Velnacrine experienced reversible elevations in liver transaminases. This adverse effect was a major factor in the decision by regulatory bodies, such as the FDA, to not approve the drug for the treatment of Alzheimer's disease. Other reported side effects included gastrointestinal issues such as diarrhea.

Conclusion

This compound is a potent cholinesterase inhibitor that demonstrated some efficacy in improving cognitive function in patients with Alzheimer's disease. However, its clinical development was halted due to safety concerns, particularly hepatotoxicity. The information provided in this guide serves as a technical resource for researchers interested in the chemical properties, mechanism of action, and experimental evaluation of this compound and similar compounds in the context of neurodegenerative disease research.

References

Velnacrine Maleate in Alzheimer's Disease: An In-depth Technical Review of Initial Clinical Trial Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial clinical trial findings for Velnacrine Maleate, an investigational cholinesterase inhibitor for the treatment of Alzheimer's disease. Velnacrine, a derivative of tacrine, was developed to enhance cholinergic neurotransmission in the brain, a key therapeutic strategy for ameliorating the cognitive and behavioral deficits associated with Alzheimer's disease.[1][2][3] This document synthesizes quantitative data from pivotal studies, details experimental methodologies, and visualizes key pathways and processes to offer a thorough understanding of Velnacrine's clinical profile.

Mechanism of Action: Cholinesterase Inhibition

Velnacrine functions as a cholinesterase inhibitor.[4][5] In the cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. Acetylcholinesterase (AChE) is an enzyme that rapidly breaks down ACh in the synaptic cleft, terminating the signal. By inhibiting AChE, Velnacrine increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission.[3] This mechanism is believed to partially compensate for the loss of cholinergic neurons observed in Alzheimer's disease.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA + Choline Acetyl-CoA + Choline ACh Synthesis ACh Synthesis Acetyl-CoA + Choline->ACh Synthesis ChAT ACh ACh ACh Synthesis->ACh ACh_released ACh ACh->ACh_released AChE AChE ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds Velnacrine Velnacrine Velnacrine->AChE Inhibits Signal Transduction Signal Transduction ACh_receptor->Signal Transduction Activates

Velnacrine's Mechanism of Action in the Cholinergic Synapse.

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety data from initial clinical trials of this compound in patients with Alzheimer's disease.

Table 1: Efficacy of this compound
StudyTreatment GroupNPrimary Efficacy MeasureResultp-value
Mentane Study Group[1]Placebo152ADAS-cogDeterioration< 0.05
Velnacrine 150 mg/day149ADAS-cogNo deterioration-
Velnacrine 225 mg/day148ADAS-cogNo deterioration< 0.05 (vs 150 mg)
Placebo152CGI-C--
Velnacrine 150 mg/day149CGI-CSimilar to 225 mg-
Velnacrine 225 mg/day148CGI-CFavored over placebo-
Dose-Replication Study[6]Placebo156ADAS-cog-< 0.001 (vs Velnacrine)
Velnacrine (best dose)153ADAS-cog4.1-point improvement (highest dose)-
Placebo156CGI-C-< 0.05 (vs Velnacrine)
Velnacrine (best dose)153CGI-CSignificant improvement-
Dose-Ranging & Replication Study[5]Placebo-ADAS-cog-< 0.001 (vs Velnacrine at 6 weeks)
Velnacrine (best dose)-ADAS-cogSignificant improvement-
Placebo-CGI-CNo significant effect-
Velnacrine (best dose)-CGI-CNo significant effect-

ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; CGI-C: Clinical Global Impression of Change.

Table 2: Safety and Tolerability of this compound
StudyAdverse EventPlaceboVelnacrine (150 mg/day)Velnacrine (225 mg/day)Velnacrine (Dose-ranging)
Mentane Study Group[1]Treatment-related adverse clinical events36%28%30%-
Reversible abnormal liver function tests (≥5x ULN)3%30%24%-
Dose-Replication Study[6]Asymptomatic elevation in liver transaminase levels---29%
Dose-Ranging & Replication Study[5]Asymptomatic elevation of liver transaminases---28%
Diarrhea---14%
Nausea---11%
Vomiting---5%
Skin rash---8%

ULN: Upper Limit of Normal.

Experimental Protocols

The initial clinical trials of this compound were primarily double-blind, placebo-controlled studies designed to evaluate its efficacy and safety in patients with probable Alzheimer's disease.[1][5][6]

Patient Population

Participants in these trials were typically diagnosed with probable Alzheimer's disease according to the criteria of the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA).[5] The severity of the disease in the patient populations ranged from mild to severe.[6]

Trial Design and Methodologies

A common design for Velnacrine trials involved multiple phases, including a screening period, a washout period for any prior medications, a dose-ranging or titration phase, and a dose-replication or maintenance phase.[1][5][6]

  • Screening and Washout: Patients underwent an initial screening to determine eligibility. This was followed by a single-blind placebo washout period to establish a baseline and eliminate the effects of any previous medications.[1]

  • Dose-Ranging/Titration: Patients were treated with various doses of Velnacrine (e.g., 10, 25, 50, 75 mg t.i.d. or 30, 75, 150, 225 mg/day) or placebo to identify responders and their optimal dose.[5][6] This phase was typically double-blind.

  • Dose-Replication/Maintenance: Velnacrine-responsive patients were then randomized to receive either their best-identified dose of Velnacrine or a placebo for a fixed duration (e.g., 6 or 24 weeks) in a double-blind manner.[1][5][6]

Outcome Measures

The primary endpoints used to assess the efficacy of Velnacrine were:

  • Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog): This is a standardized tool used to evaluate the severity of cognitive impairment in Alzheimer's disease.[1][5][6]

  • Clinical Global Impression of Change (CGI-C): This scale provides a clinician's overall assessment of the change in the patient's condition.[1][6]

Secondary endpoints often included caregiver-rated scales to assess the impact on daily functioning and caregiver burden.[1]

cluster_enrollment Enrollment & Baseline cluster_dose_finding Dose Finding Phase cluster_replication Dose Replication Phase Screening Patient Screening (NINCDS-ADRDA Criteria) Washout Single-Blind Placebo Washout Screening->Washout DoseRanging Double-Blind Dose-Ranging (Velnacrine vs. Placebo) Washout->DoseRanging IdentifyResponders Identify Responders & Best Dose DoseRanging->IdentifyResponders Randomization Randomization IdentifyResponders->Randomization VelnacrineArm Velnacrine (Best Dose) Randomization->VelnacrineArm PlaceboArm Placebo Randomization->PlaceboArm EfficacyAssessment Efficacy Assessment (ADAS-cog, CGI-C) VelnacrineArm->EfficacyAssessment PlaceboArm->EfficacyAssessment

Typical this compound Clinical Trial Workflow.

Summary of Findings and Conclusion

Initial clinical trials of this compound demonstrated modest but statistically significant benefits in cognitive function for patients with Alzheimer's disease, as measured by the ADAS-cog.[1][5][6] The 225 mg/day dose appeared to be more effective than the 150 mg/day dose.[1] However, the treatment was associated with a significant incidence of elevated liver transaminases, a safety concern that ultimately hindered its development.[2][5][6] The FDA's Peripheral and Central Nervous System Drugs Advisory Committee unanimously voted against recommending Velnacrine for approval, and its development was halted in 1994.[3]

The findings from the Velnacrine trials contributed to the understanding of cholinergic deficits in Alzheimer's disease and informed the development of subsequent cholinesterase inhibitors with more favorable safety profiles. The challenges encountered with Velnacrine, particularly hepatotoxicity, underscored the importance of thorough safety evaluations in the development of treatments for this vulnerable patient population.

References

Methodological & Application

Application Notes and Protocols for Velnacrine Maleate in an In-Vitro Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] By inhibiting AChE, Velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that has been explored for its therapeutic potential in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1][2] These application notes provide a detailed protocol for determining the in-vitro inhibitory activity of this compound on acetylcholinesterase using the widely accepted Ellman's method. This colorimetric assay offers a rapid, simple, and cost-effective means to assess the potency of cholinesterase inhibitors.[3]

Principle of the Assay

The in-vitro acetylcholinesterase inhibition assay is based on the Ellman's method, which measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the extent of this decrease is used to determine the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The inhibitory potency of Velnacrine against acetylcholinesterase has been determined in various studies. The following table summarizes the reported IC50 values.

CompoundTarget EnzymeIC50 Value (µM)Source
VelnacrineAcetylcholinesterase (AChE)0.79[3]
Velnacrine (HP 029 free base)Acetylcholinesterase (AChE)3.27[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Acetylcholinesterase (AChE) from Electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

  • ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to achieve a final concentration of 14 mM. Prepare this solution fresh before use.

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. Dilute the stock solution with phosphate buffer to a final concentration of 1 U/mL immediately before the assay.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution with phosphate buffer to obtain a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure (96-well plate format)
  • In a 96-well microplate, add the following reagents in the specified order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.

    • 10 µL of this compound working solution to the test wells.

    • 10 µL of phosphate buffer to the control wells (100% enzyme activity).

    • 10 µL of a reference inhibitor (e.g., physostigmine) to the positive control wells.

  • Add 10 µL of the AChE solution (1 U/mL) to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Following the incubation, add 10 µL of the 10 mM DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the 14 mM ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 30 seconds for a duration of 5 minutes.

Data Analysis
  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    Where:

    • Rate of Control is the reaction rate in the absence of the inhibitor.

    • Rate of Test is the reaction rate in the presence of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by using a suitable nonlinear regression curve fit.

Visualizations

Mechanism of Acetylcholinesterase Inhibition

Mechanism of this compound Action cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Velnacrine This compound Velnacrine->Inhibition Inhibition caption This compound inhibits AChE, preventing acetylcholine breakdown.

Caption: Mechanism of this compound Action on Acetylcholinesterase.

Experimental Workflow for AChE Inhibition Assay

Experimental Workflow start Start prep Prepare Reagents: Buffer, DTNB, ATCI, AChE, This compound start->prep plate Plate Setup: Add Buffer, Velnacrine/Control to 96-well plate prep->plate enzyme_add Add AChE Solution plate->enzyme_add incubate Incubate at 25°C for 10 min enzyme_add->incubate dtnb_add Add DTNB Solution incubate->dtnb_add atci_add Add ATCI Solution (Initiate Reaction) dtnb_add->atci_add measure Kinetic Measurement (Absorbance at 412 nm) atci_add->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the in-vitro acetylcholinesterase inhibition assay.

References

Application Notes and Protocols for Velnacrine Maleate in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate (formerly known as HP 029) is a potent, centrally-acting, reversible inhibitor of acetylcholinesterase (AChE).[1] As a hydroxylated derivative of tacrine, its primary mechanism of action is to increase the concentration of acetylcholine in the synaptic cleft by preventing its breakdown by AChE.[1] This mechanism is the rationale for its investigation as a symptomatic treatment for Alzheimer's disease (AD), a neurodegenerative disorder characterized by a significant deficit in cholinergic neurotransmission.[1]

While this compound underwent several clinical trials in humans for the treatment of Alzheimer's disease, published preclinical data on its use in animal models is scarce. Research into velnacrine as a cognitive enhancer largely ceased after 1994 due to concerns about its toxic effects, similar to those of its parent compound, tacrine.[2] Consequently, these application notes provide a generalized framework and protocols for evaluating this compound or similar cholinesterase inhibitors in established animal models of cognitive impairment relevant to Alzheimer's disease. The provided protocols are based on standard methodologies used for other AChE inhibitors and are intended to serve as a starting point for experimental design.

Mechanism of Action: The Cholinergic Hypothesis

The "cholinergic hypothesis" of Alzheimer's disease posits that the cognitive and memory deficits characteristic of the disease are partly due to a deficiency in cholinergic neurotransmission. This compound addresses this by inhibiting AChE, the enzyme responsible for the hydrolysis of acetylcholine. This inhibition leads to an increased availability of acetylcholine at the synapse, thereby enhancing cholinergic signaling.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Cleft ACh Vesicle Synaptic Vesicle Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh_Cleft->AChE Breakdown Receptor Muscarinic/Nicotinic Receptors ACh_Cleft->Receptor Velnacrine This compound Velnacrine->AChE Inhibits Signal Signal Transduction (Learning & Memory) Receptor->Signal

Cholinergic Synapse and Velnacrine's Mechanism of Action.

Animal Models

Two primary types of animal models are suitable for testing the efficacy of this compound:

  • Pharmacologically-Induced Amnesia Models: These models use a cholinergic antagonist, such as scopolamine, to induce a temporary cognitive deficit in healthy rodents.[3] They are particularly useful for screening compounds that enhance cholinergic function. The reversal of scopolamine-induced amnesia is a common preclinical test for potential Alzheimer's disease therapeutics.[3]

  • Transgenic Models: These models involve genetically modified rodents (typically mice) that overexpress human genes associated with familial Alzheimer's disease, such as mutant forms of amyloid precursor protein (APP) and presenilin 1 (PSEN1). Examples include the Tg2576 and 5XFAD mouse models. These models develop age-dependent pathological hallmarks of AD, including amyloid plaques and cognitive deficits, and are used for evaluating potential disease-modifying and symptomatic treatments.

Data Presentation

The following tables present illustrative quantitative data that could be expected from preclinical studies of this compound.

Table 1: Effect of this compound on Scopolamine-Induced Amnesia in the Morris Water Maze (Rats)

Treatment GroupDose (mg/kg, p.o.)Escape Latency (seconds)Time in Target Quadrant (%)
Vehicle + Saline-25.2 ± 3.135.5 ± 4.2
Vehicle + Scopolamine1.055.8 ± 5.615.1 ± 2.9
Velnacrine + Scopolamine1.042.3 ± 4.922.7 ± 3.5
Velnacrine + Scopolamine3.031.5 ± 3.830.1 ± 4.0
Velnacrine + Scopolamine10.028.9 ± 3.533.2 ± 3.8
Donepezil + Scopolamine1.030.1 ± 3.631.5 ± 3.9

Data are presented as mean ± SEM. Dosages are hypothetical and based on typical ranges for cholinesterase inhibitors.

Table 2: Biochemical Effects of this compound in Rat Hippocampus

Treatment GroupDose (mg/kg, p.o.)AChE Activity (% of Control)Acetylcholine Level (pmol/mg tissue)
Vehicle-100.0 ± 5.225.4 ± 2.8
Velnacrine1.085.3 ± 4.930.1 ± 3.1
Velnacrine3.062.1 ± 5.542.5 ± 4.0
Velnacrine10.045.8 ± 4.755.9 ± 5.2

Data are presented as mean ± SEM. Dosages are hypothetical.

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Amnesia in Rats (Morris Water Maze)

This protocol assesses the ability of this compound to reverse learning and memory deficits induced by the muscarinic receptor antagonist, scopolamine.

MWM_Protocol cluster_setup Setup cluster_training Acquisition Training (Days 1-4) cluster_testing Probe Trial (Day 5) A1 Acclimatize male Wistar rats (250-300g) for 7 days A2 Handle rats daily for 3 days prior to testing A1->A2 B1 Four trials per day A2->B1 B2 Place rat in Morris Water Maze B1->B2 B3 Allow 60s to find hidden platform B2->B3 B4 Guide to platform if not found B3->B4 B5 Record escape latency and path length B4->B5 C1 Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or Vehicle B5->C1 After training C2 30 min later, administer Scopolamine (1 mg/kg, i.p.) or Saline C1->C2 C3 30 min later, perform probe trial (platform removed) C2->C3 C4 Record for 60s C3->C4 C5 Analyze time in target quadrant, platform crossings C4->C5

Experimental Workflow for Morris Water Maze.

Materials:

  • This compound

  • Scopolamine Hydrobromide

  • Saline solution (0.9% NaCl)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male Wistar rats (250-300g)

  • Morris Water Maze apparatus with tracking software

Procedure:

  • Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations. Dissolve scopolamine in saline.

  • Acquisition Phase (Days 1-4):

    • Train all rats to find a hidden platform in the Morris Water Maze.

    • Conduct four trials per day for four consecutive days.

    • Record escape latency for each trial.

  • Probe Trial (Day 5):

    • Administer this compound or vehicle via oral gavage (p.o.).

    • After 30 minutes, administer scopolamine or saline via intraperitoneal (i.p.) injection.

    • After another 30 minutes, place the rat in the maze for a 60-second probe trial with the platform removed.

    • Use video tracking software to record and analyze the time spent in the target quadrant and the number of times the rat crosses the former platform location.

Protocol 2: Ex Vivo Acetylcholinesterase (AChE) Activity Assay

This protocol measures the in vivo effect of this compound on AChE activity in the brain.

AChE_Assay_Workflow cluster_treatment In Vivo Treatment cluster_dissection Tissue Preparation cluster_assay Biochemical Assay A1 Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or Vehicle to rats A2 Euthanize animals 60 min post-administration A1->A2 B1 Rapidly dissect hippocampus and cortex on ice A2->B1 B2 Homogenize tissue in ice-cold phosphate buffer B1->B2 B3 Centrifuge homogenate (e.g., 10,000 x g for 15 min at 4°C) B2->B3 B4 Collect supernatant (S1 fraction) B3->B4 C1 Determine protein concentration of supernatant (e.g., Bradford assay) B4->C1 C2 Perform Ellman's assay: Add supernatant to reaction mixture (acetylthiocholine iodide and DTNB) C1->C2 C3 Measure absorbance change over time at 412 nm using a spectrophotometer C2->C3 C4 Calculate AChE activity and normalize to protein concentration C3->C4

Workflow for Ex Vivo AChE Activity Assay.

Materials:

  • Treated and control rat brains

  • Phosphate buffer (pH 7.4)

  • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Substrate: Acetylthiocholine iodide

  • Spectrophotometer (plate reader)

  • Protein assay kit (e.g., Bradford)

Procedure:

  • Tissue Homogenization: Following the treatment period described in Protocol 1 (or a separate study), euthanize the animals and rapidly dissect the hippocampus and cortex. Homogenize the tissues in ice-cold phosphate buffer.

  • Sample Preparation: Centrifuge the homogenates and collect the supernatant, which contains the soluble enzymes, including AChE.

  • Protein Quantification: Determine the total protein concentration in each supernatant sample to normalize the enzyme activity.

  • Enzymatic Reaction:

    • In a 96-well plate, add the supernatant to a reaction buffer containing DTNB.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (TNB).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate AChE activity and express it as a percentage of the vehicle-treated control group.

Conclusion

This compound is a cholinesterase inhibitor with a clear rationale for use in ameliorating the symptoms of Alzheimer's disease. Although its clinical development was halted, the protocols outlined here provide a robust framework for evaluating its efficacy in preclinical animal models. These methodologies can be adapted to investigate other novel cholinesterase inhibitors, providing crucial data on their potential to enhance cognitive function and modulate the cholinergic system. Given the known hepatotoxicity of velnacrine and its parent compound tacrine, any in vivo studies should include careful monitoring of liver function markers.[1]

References

Analytical Methods for the Quantification of Velnacrine Maleate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Velnacrine Maleate in biological matrices such as plasma, serum, and urine. The protocols are designed to be adaptable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.

Overview of Analytical Techniques

The quantification of this compound in biological samples can be achieved through various analytical techniques. The choice of method depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD) offers a balance of sensitivity and accessibility. Given that Velnacrine is a hydroxylated derivative of tacrine, methods developed for tacrine can often be adapted.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high sensitivity and specificity, making it ideal for detecting low concentrations of the drug and its metabolites.

  • Spectrofluorimetry provides a simple and sensitive method, particularly useful for initial screening or when chromatographic separation is not essential.[1]

  • Gas Chromatography-Mass Spectrometry (GC/MS) has been used for the identification of Velnacrine metabolites and can be adapted for quantitative analysis, often requiring derivatization.[2]

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte. Common techniques include:

  • Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins. This is a rapid technique suitable for high-throughput analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates the drug from the biological matrix based on its solubility in two immiscible liquids, offering a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively bind and elute the analyte, thereby minimizing matrix effects.

Application Note 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method provides a sensitive and selective approach for the quantification of this compound in human plasma.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy93.5% - 107.2%
Precision (RSD)< 10%
Recovery> 85%
Experimental Protocol

a) Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard (e.g., a structurally similar fluorescent compound).

  • Add 100 µL of 1 M NaOH to basify the sample.

  • Add 3 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.

b) Chromatographic Conditions

  • Instrument: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 6.5) (35:65, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation at 242 nm and Emission at 359 nm.

Workflow Diagram

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample + IS p2 Basification (NaOH) p1->p2 p3 LLE (Hexane/Isoamyl Alcohol) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 HPLC Injection p5->a1 a2 C18 Separation a1->a2 a3 Fluorescence Detection (Ex: 242 nm, Em: 359 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

HPLC-FLD Workflow for Velnacrine Analysis.

Application Note 2: LC-MS/MS Analysis

This highly sensitive and selective method is suitable for pharmacokinetic studies requiring low detection limits.

Quantitative Data Summary
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy95.8% - 104.5%
Precision (RSD)< 8%
Matrix Effect< 15%
Recovery> 90%
Experimental Protocol

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Velnacrine).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject 10 µL into the LC-MS/MS system.

b) LC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Velnacrine: Precursor ion > Product ion (to be determined based on compound fragmentation).

    • Internal Standard: Precursor ion > Product ion.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample + IS p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 a1 UPLC Injection p4->a1 a2 Gradient Elution a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Area Ratio a3->d1 d2 Concentration Calculation d1->d2

LC-MS/MS Workflow for Velnacrine Analysis.

Application Note 3: Spectrofluorimetric Determination

A simple and rapid method for the determination of Velnacrine in serum and urine.[1]

Quantitative Data Summary
ParameterResult
Linearity Range5 - 100 ng/mL
Detection Limit (LOD)1.7 ng/mL
Quantitation Limit (LOQ)4.5 ng/mL
Experimental Protocol

a) Sample Preparation

  • To 1 mL of serum or urine, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent and reconstitute the residue in sodium acetate buffer (pH 5.6; 0.04 M).

b) Spectrofluorimetric Analysis

  • Instrument: Spectrofluorometer.

  • Excitation Wavelength (λex): 242 nm.[1]

  • Emission Wavelength (λem): 359 nm.[1]

  • Measurement: Record the fluorescence intensity and quantify using a calibration curve prepared in the same buffer.

Signaling Pathway (Logical Relationship)

Spectrofluorimetry_Logic Analyte Velnacrine in Sample Excitation Excitation at 242 nm Analyte->Excitation Emission Emission at 359 nm Excitation->Emission Detection Fluorescence Intensity Measurement Emission->Detection Quantification Concentration Determination Detection->Quantification

Principle of Spectrofluorimetric Analysis.

These protocols provide a robust starting point for the development and validation of analytical methods for this compound. It is recommended that each laboratory performs its own validation to ensure the method is suitable for its specific application and complies with relevant regulatory guidelines.

References

Velnacrine Maleate: A Tool for Interrogating Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate, a potent, centrally acting, reversible inhibitor of acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BuChE), serves as a valuable pharmacological tool for the investigation of cholinergic neurotransmission. By preventing the breakdown of the neurotransmitter acetylcholine (ACh), this compound elevates ACh levels in the synaptic cleft, thereby amplifying cholinergic signaling. This property makes it a useful compound for studying the role of the cholinergic system in various physiological and pathological processes, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key feature.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in studying cholinergic neurotransmission.

Data Presentation

The following table summarizes the in vitro inhibitory potency of this compound against cholinesterase enzymes.

Target EnzymeIC50 Value
Acetylcholinesterase (AChE)0.79 µM
Butyrylcholinesterase (BuChE)7.27 µM

Note: The IC50 value for BuChE is based on available data; further independent verification may be beneficial.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental utility of this compound, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChT Choline Transporter Choline->ChT Uptake ACh_Vesicle ACh Vesicle ACh_in_cleft ACh ACh_Vesicle->ACh_in_cleft Release ACh_in_neuron Acetylcholine (ACh) ChT->ACh_in_neuron Synthesis ChAT ChAT ChAT->ACh_in_neuron ACh_in_neuron->ACh_Vesicle Packaging AChE AChE ACh_in_cleft->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_in_cleft->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh_in_cleft->Nicotinic_R Binds AChE->Choline Recycling Velnacrine This compound Velnacrine->AChE Inhibits Signal_Transduction Signal Transduction (e.g., Ca²⁺ influx, IP₃/DAG) Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction

Cholinergic Synapse and Velnacrine's Mechanism of Action.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_data_analysis Data Analysis & Interpretation AChE_Assay Acetylcholinesterase Inhibition Assay IC50_Ki Determine IC₅₀ and Kᵢ values AChE_Assay->IC50_Ki BuChE_Assay Butyrylcholinesterase Inhibition Assay BuChE_Assay->IC50_Ki Receptor_Binding Muscarinic Receptor Binding Assay Receptor_Binding->IC50_Ki Microdialysis In Vivo Microdialysis (Measure ACh levels) ACh_Analysis Analyze ACh concentration changes Microdialysis->ACh_Analysis Behavioral Behavioral Studies (e.g., Cognitive Models) Behavioral_Analysis Correlate with behavioral outcomes Behavioral->Behavioral_Analysis Conclusion Elucidate Cholinergic Function IC50_Ki->Conclusion ACh_Analysis->Conclusion Behavioral_Analysis->Conclusion

Experimental Workflow for this compound.

Experimental Protocols

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted for determining the IC50 value of this compound for AChE.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

    • Prepare DTNB solution in phosphate buffer.

    • Prepare ATCI solution in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.

    • Include a control group with buffer and a positive control with a known AChE inhibitor.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

  • Enzyme Reaction:

    • Add 20 µL of AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

2. Muscarinic Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of this compound to muscarinic receptor subtypes (M1-M5).

Materials:

  • This compound

  • Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5)

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for general muscarinic binding or subtype-selective radioligands if available)

  • Non-specific binding control (e.g., Atropine)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In test tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of Atropine.

  • Incubation:

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

3. In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the procedure for measuring extracellular acetylcholine levels in a specific brain region of a freely moving animal following administration of this compound.

Materials:

  • This compound

  • Microdialysis probes

  • Stereotaxic apparatus

  • Anesthesia

  • Ringer's solution (perfusion fluid)

  • A cholinesterase inhibitor (e.g., neostigmine) to be included in the perfusate to prevent ex vivo degradation of ACh.

  • Automated microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection for ACh analysis

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with Ringer's solution containing a cholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a stable period (e.g., 1-2 hours).

  • This compound Administration:

    • Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally via the microdialysis probe (retrodialysis).

  • Sample Collection and Analysis:

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

    • Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the post-administration acetylcholine levels as a percentage of the baseline levels.

    • Analyze the time course of the effect of this compound on extracellular acetylcholine concentrations.

Conclusion

This compound remains a relevant tool for probing the complexities of the cholinergic system. The protocols outlined in this document provide a foundation for researchers to investigate its effects on cholinergic neurotransmission both in vitro and in vivo. Careful experimental design and data analysis will enable a deeper understanding of the role of acetylcholine in health and disease. Due to its history of adverse effects in clinical trials, including hepatotoxicity, appropriate safety precautions should be taken when handling this compound.[3][4][5][6]

References

Application of Velnacrine Maleate in Neurotoxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine Maleate, a potent, centrally-acting cholinesterase inhibitor, was developed for the symptomatic treatment of Alzheimer's disease. As a hydroxylated derivative of tacrine, its primary mechanism of action is to increase the levels of acetylcholine in the brain by inhibiting its breakdown. Despite showing some modest cognitive benefits in clinical trials, the development of this compound was halted due to significant safety concerns, primarily related to hepatotoxicity (liver damage). This profile of both therapeutic potential and significant toxicity makes this compound a valuable tool for in vitro and in vivo neurotoxicity studies, particularly for understanding the mechanisms of drug-induced liver injury and for comparative analyses with other cholinesterase inhibitors.

These application notes provide an overview of the use of this compound in toxicity studies, with detailed protocols for assessing its cytotoxic effects.

Data Presentation: Cytotoxicity of this compound

The primary toxicity associated with this compound is hepatotoxicity. The following tables summarize the in vitro cytotoxicity data of Velnacrine and its metabolites in various liver cell lines, as determined by the Neutral Red Uptake Assay after 24-hour exposure.

CompoundCell LineLC50 (µg/mL)
Velnacrine (racemate)HepG2 (human hepatoma)84 - 190
H4 (rat hepatoma)Most sensitive
Primary Rat HepatocytesIntermediate
Primary Dog HepatocytesLeast sensitive
Dihydroxy VelnacrineHepG2 (human hepatoma)251 - 434
MetabolitesPrimary Rat HepatocytesComparable to HepG2

Data compiled from Sid-Ahmed et al., Toxicology and Applied Pharmacology, 1995.[1]

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using Neutral Red Uptake Assay

This protocol is based on the methods used to assess the cytotoxicity of this compound in liver cell lines.

1. Objective: To determine the cytotoxicity of this compound by assessing cell viability through the uptake of Neutral Red dye by lysosomes of viable cells.

2. Materials:

  • This compound

  • HepG2 (human hepatoma) or other suitable liver cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Neutral Red solution (50 µg/mL in sterile water)

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Microplate reader (540 nm filter)

3. Cell Culture:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

4. Experimental Procedure:

  • Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO without the drug) and untreated control wells.

  • Incubate the plates for 24 hours at 37°C.

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 3 hours at 37°C to allow for dye uptake by viable cells.

  • Remove the Neutral Red solution and wash the cells with PBS to remove excess dye.

  • Add 150 µL of desorb solution to each well to extract the dye from the lysosomes.

  • Shake the plate for 10 minutes on a microplate shaker to ensure complete dissolution of the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot a dose-response curve and determine the LC50 value (the concentration of this compound that causes 50% cell death).

Protocol 2: General Protocol for Neurite Outgrowth Assay

1. Objective: To assess the effect of this compound on neurite outgrowth in a neuronal cell model.

2. Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • Basal culture medium (e.g., DMEM/F12)

  • Differentiation medium (e.g., basal medium with reduced serum (1%) and retinoic acid (10 µM))

  • Poly-D-lysine coated 96-well plates

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

3. Experimental Procedure:

  • Seed SH-SY5Y cells onto poly-D-lysine coated 96-well plates at a low density (e.g., 5,000 cells/well).

  • Allow cells to adhere for 24 hours.

  • Replace the medium with differentiation medium containing various concentrations of this compound.

  • Incubate for 3-5 days to allow for neurite outgrowth.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear stain for 1 hour.

  • Wash with PBS and acquire images using a high-content imaging system.

4. Data Analysis:

  • Use automated image analysis software to quantify neuronal morphology, including:

    • Number of neurites per cell

    • Average neurite length

    • Number of branch points

  • Compare the results from Velnacrine-treated wells to control wells to determine the effect on neurite outgrowth.

Visualizations

Experimental Workflow for In Vitro Neurotoxicity Testing cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Cell Adhesion and Differentiation A->B D Expose Cells to Compound (e.g., 24-72 hours) B->D C Prepare Serial Dilutions of this compound C->D E Cytotoxicity Assay (e.g., MTT, LDH) D->E F Neurite Outgrowth Imaging D->F G Oxidative Stress Assay (e.g., ROS detection) D->G H Mitochondrial Function Assay (e.g., MMP) D->H I Quantify Cell Viability (IC50 Calculation) E->I J Measure Neuronal Morphology F->J K Analyze Biomarker Levels G->K H->K L Statistical Analysis I->L J->L K->L

Caption: Workflow for assessing the neurotoxicity of a compound.

Plausible Signaling Pathway for Velnacrine-Induced Neurotoxicity cluster_0 Mitochondrial Dysfunction cluster_1 Oxidative Stress cluster_2 Calcium Dysregulation cluster_3 Cellular Damage velnacrine This compound mito Inhibition of Mitochondrial Respiration velnacrine->mito Direct or metabolite effect mmp Decreased Mitochondrial Membrane Potential mito->mmp ros Increased Reactive Oxygen Species (ROS) mito->ros atp Reduced ATP Production mmp->atp ca_influx Increased Intracellular Ca2+ Concentration atp->ca_influx Impaired Ca2+ pumping lipid_perox Lipid Peroxidation ros->lipid_perox dna_damage DNA Damage ros->dna_damage ros->ca_influx ER Stress neurite Neurite Degeneration ros->neurite apoptosis Apoptosis ros->apoptosis ca_influx->neurite ca_influx->apoptosis Caspase activation neuronal_death Neuronal Cell Death neurite->neuronal_death apoptosis->neuronal_death

Caption: Potential mechanisms of Velnacrine-induced neurotoxicity.

Mechanism of Velnacrine-Induced Hepatotoxicity cluster_0 Metabolic Activation cluster_1 Cellular Stress & Damage cluster_2 Immune Response cluster_3 Hepatocyte Death velnacrine This compound cyp450 Cytochrome P450 (in Hepatocytes) velnacrine->cyp450 reactive_metabolite Formation of Reactive Metabolites cyp450->reactive_metabolite protein_adducts Covalent Binding to Cellular Proteins reactive_metabolite->protein_adducts mito_damage Mitochondrial Dysfunction reactive_metabolite->mito_damage er_stress Endoplasmic Reticulum Stress reactive_metabolite->er_stress immune_activation Activation of Immune Cells protein_adducts->immune_activation Neoantigen formation necrosis Necrosis protein_adducts->necrosis apoptosis Apoptosis mito_damage->apoptosis er_stress->apoptosis cytokine_release Release of Pro-inflammatory Cytokines immune_activation->cytokine_release cytokine_release->apoptosis cytokine_release->necrosis liver_injury Hepatocellular Injury apoptosis->liver_injury necrosis->liver_injury

Caption: Pathway of Velnacrine-induced liver cell damage.

References

Velnacrine Maleate in Rodent Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Velnacrine Maleate in rodent behavioral studies, with a focus on cognitive assessment. The following sections detail the mechanism of action, relevant behavioral assays, and specific experimental protocols. This document is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound as a cognitive enhancer.

Introduction to this compound

Velnacrine, a hydroxylated derivative of tacrine, is a potent, centrally acting, reversible inhibitor of acetylcholinesterase (AChE).[1] By inhibiting the breakdown of acetylcholine, Velnacrine increases the level and duration of action of this neurotransmitter in the synaptic cleft. This cholinergic enhancement is the primary mechanism underlying its investigation as a potential therapeutic agent for cognitive deficits associated with conditions like Alzheimer's disease.[1][2][3] Rodent models are crucial for the preclinical evaluation of Velnacrine's effects on learning and memory.

Mechanism of Action: Cholinergic Pathway

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By blocking AChE, Velnacrine increases the concentration of ACh available to bind to muscarinic and nicotinic receptors, thereby enhancing cholinergic neurotransmission. This is particularly relevant in brain regions critical for learning and memory, such as the hippocampus and cortex.

Velnacrine_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor Cholinergic Receptor ACh_synapse->Receptor Binding Velnacrine This compound Velnacrine->AChE Inhibition Signal Signal Transduction (Learning & Memory) Receptor->Signal MWM_Workflow cluster_setup Setup cluster_acq Acquisition Phase (4-5 days) cluster_probe Probe Trial (24h after last acquisition day) pool Circular pool with opaque water and a hidden platform acq_trial 4 trials per day from different start locations pool->acq_trial cues Distal visual cues around the room cues->acq_trial acq_measure Measure escape latency and path length acq_trial->acq_measure probe_trial Platform removed, mouse swims for 60s acq_measure->probe_trial probe_measure Measure time spent in the target quadrant probe_trial->probe_measure RAM_Workflow cluster_setup_ram Setup cluster_hab Habituation (2-3 days) cluster_test_ram Testing Phase maze Elevated maze with a central platform and 8 radiating arms hab_proc Allow free exploration of the maze with rewards in all arms maze->hab_proc reward Food reward placed at the end of some or all arms reward->hab_proc test_proc Bait a subset of arms (e.g., 4 out of 8) hab_proc->test_proc test_measure Record working memory errors (re-entry to a baited arm) and reference memory errors (entry to an unbaited arm) test_proc->test_measure PA_Workflow cluster_setup_pa Setup cluster_training_pa Training/Acquisition cluster_test_pa Retention Test (24h later) box Two-compartment box: one brightly lit, one dark with an electrified grid floor place Place animal in the light compartment box->place enter_dark Animal enters the dark compartment place->enter_dark shock A mild foot shock is delivered enter_dark->shock measure_latency Measure the latency to enter the dark compartment shock->measure_latency re_place Place animal back in the light compartment re_place->measure_latency

References

Troubleshooting & Optimization

Technical Support Center: Velnacrine Maleate Hepatotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Velnacrine Maleate-induced hepatotoxicity in animal and in vitro studies. Given that the clinical development of Velnacrine was halted due to liver toxicity, this guide is based on the known mechanisms of hepatotoxicity of the parent compound, Tacrine, and general principles of drug-induced liver injury (DILI).

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of this compound-induced hepatotoxicity?

A1: The hepatotoxicity of this compound is thought to be similar to its parent compound, Tacrine. The leading hypothesis is the formation of reactive metabolites through the cytochrome P450 (CYP450) enzyme system in the liver. These reactive metabolites can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular injury. Direct cytotoxicity of Velnacrine and its stable metabolites may also contribute to the overall liver damage.

Q2: We are observing unexpected levels of hepatotoxicity at low doses of this compound in our animal model. What could be the cause?

A2: Several factors could contribute to increased sensitivity to this compound:

  • Animal Strain and Species: Different species and strains of laboratory animals exhibit varying levels of CYP450 enzymes, which can affect the rate of reactive metabolite formation. For instance, some rodent strains may be more susceptible to DILI.

  • Concomitant Medications: If your experimental design includes other compounds, they may induce or inhibit CYP450 enzymes, altering the metabolism and toxicity of Velnacrine.

  • Underlying Inflammation: Pre-existing subclinical inflammation in the animals can potentiate drug-induced liver injury.

  • Diet and Gut Microbiome: The diet and gut microbiota can influence drug metabolism and the host's inflammatory state.

Q3: What are some potential strategies to mitigate this compound-induced hepatotoxicity in an experimental setting?

A3: Based on the proposed mechanism of reactive metabolite formation and oxidative stress, the following interventions could be explored in your animal model:

  • Antioxidant Co-administration: Compounds that scavenge reactive oxygen species (ROS) or boost endogenous antioxidant defenses may offer protection. Examples include N-acetylcysteine (NAC), a precursor to glutathione, and natural antioxidants like silymarin or curcumin.

  • CYP450 Modulation: While complex, co-administration of specific CYP450 inhibitors could reduce the formation of toxic metabolites. However, this would also alter the intended therapeutic metabolism of Velnacrine and should be approached with caution.

  • Glycyrrhizin Administration: Glycyrrhizin has been shown to have hepatoprotective effects in various models of liver injury, partly through its anti-inflammatory and antioxidant properties.

Q4: How can I assess this compound's cytotoxicity in vitro before moving to animal studies?

A4: In vitro models are excellent for initial toxicity screening. Cultured hepatocytes or liver-derived cell lines can be used. A study by Viau et al. (1993) evaluated the cytotoxicity of Velnacrine and its metabolites in various cell lines[1]. You can adapt their protocol to screen potential protective agents.

Troubleshooting Guides

Issue: High Variability in Liver Enzyme Levels in Control and Velnacrine-Treated Groups
  • Possible Cause: Inconsistent dosing, stress during handling and administration, or underlying health differences in the animals.

  • Troubleshooting Steps:

    • Refine your animal handling and dosing techniques to ensure consistency.

    • Acclimatize animals properly before the start of the experiment.

    • Ensure the vehicle used to dissolve this compound is non-toxic and administered consistently across all groups.

    • Increase the sample size per group to improve statistical power.

Issue: Difficulty in Establishing a Clear Dose-Response Relationship for Hepatotoxicity
  • Possible Cause: The toxicokinetics of this compound may be non-linear. Saturation of metabolic pathways at higher doses could lead to a plateau in toxicity.

  • Troubleshooting Steps:

    • Expand the range of doses tested, including lower concentrations.

    • Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Velnacrine in your animal model.

    • Measure the levels of Velnacrine and its major metabolites in the plasma and liver tissue.

Data Presentation

Table 1: In Vitro Cytotoxicity of Velnacrine and Related Compounds

CompoundCell TypeLC50 (µg/mL)
Tacrine (THA)HepG254
Velnacrine (1-OH-THA)HepG284 - 190
Dihydroxy Velnacrine MetabolitesHepG2251 - 434
Tacrine (THA)Primary Rat HepatocytesComparable to HepG2
Velnacrine (1-OH-THA)Primary Rat HepatocytesComparable to HepG2

Data summarized from Viau et al., 1993.[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment in Cultured Hepatocytes

This protocol is adapted from the methodology described by Viau et al. (1993)[1].

Objective: To determine the cytotoxicity of this compound and assess the protective effect of a test compound.

Materials:

  • Primary hepatocytes (rat, dog, or human) or a human hepatoma cell line (e.g., HepG2).

  • Culture medium appropriate for the chosen cell line.

  • This compound.

  • Test compound (e.g., N-acetylcysteine).

  • Neutral Red Uptake Assay kit.

  • 96-well culture plates.

Procedure:

  • Seed hepatocytes in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare stock solutions of this compound and the test compound in a suitable solvent.

  • Treatment Groups:

    • Vehicle control.

    • This compound only (multiple concentrations to determine LC50).

    • Test compound only.

    • This compound + Test compound (co-treatment).

  • Remove the seeding medium and add the treatment media to the respective wells.

  • Incubate for 24 hours.

  • Assess cell viability using the Neutral Red Uptake Assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 of this compound.

Protocol 2: Hypothetical In Vivo Model for Assessing Hepatoprotective Agents

Objective: To evaluate the potential of a hepatoprotective agent to mitigate this compound-induced liver injury in a rodent model.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Materials:

  • This compound.

  • Hepatoprotective agent (e.g., Silymarin).

  • Vehicle (e.g., saline or corn oil).

  • Blood collection tubes (for serum biochemistry).

  • Formalin and liquid nitrogen (for tissue preservation).

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into the following groups (n=8-10 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Velnacrine): this compound (dose to be determined from pilot studies, e.g., 20 mg/kg, p.o.) daily for 14 days.

    • Group 3 (Protective Agent Control): Hepatoprotective agent only (e.g., Silymarin 50 mg/kg, p.o.) daily for 14 days.

    • Group 4 (Co-treatment): Hepatoprotective agent administered 1 hour before this compound daily for 14 days.

  • Monitor animals daily for clinical signs of toxicity.

  • On day 15, collect blood via cardiac puncture under anesthesia for serum analysis.

  • Euthanize the animals and collect liver tissue. A portion should be fixed in 10% neutral buffered formalin for histopathology, and another portion snap-frozen in liquid nitrogen for biochemical assays (e.g., oxidative stress markers).

  • Assessments:

    • Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

    • Histopathology: H&E staining to evaluate necrosis, inflammation, and steatosis.

    • Liver Tissue Homogenate: Malondialdehyde (MDA) levels, glutathione (GSH) levels, and superoxide dismutase (SOD) activity.

Visualizations

G cluster_0 Hepatocyte velnacrine Velnacrine Maleate cyp450 CYP450 Metabolism velnacrine->cyp450 reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite adducts Macromolecular Adducts reactive_metabolite->adducts macromolecules Cellular Macromolecules macromolecules->adducts oxidative_stress Oxidative Stress (ROS) adducts->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction adducts->mitochondrial_dysfunction cell_injury Hepatocellular Injury/Necrosis oxidative_stress->cell_injury mitochondrial_dysfunction->cell_injury

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

G cluster_workflow Experimental Workflow start Acclimatize Animals (1 week) grouping Group Allocation (Control, Velnacrine, Protective Agent, Co-treatment) start->grouping dosing Daily Dosing (14 days) grouping->dosing sampling Blood & Tissue Collection (Day 15) dosing->sampling analysis Biochemical & Histopathological Analysis sampling->analysis end Data Interpretation analysis->end

References

Velnacrine Maleate solubility and stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the solubility and stability of Velnacrine Maleate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is the maleate salt of Velnacrine, a compound also known as 1-hydroxytacrine.[1][2] It functions as a cholinesterase inhibitor, meaning it blocks the activity of enzymes that break down the neurotransmitter acetylcholine.[1][3] Specifically, it can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, which can then bind to and activate muscarinic and nicotinic receptors.[3] This mechanism of action has led to its investigation as a potential therapeutic agent for Alzheimer's disease.[4][5]

Q2: How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[6] For aqueous solutions, co-solvents are typically required. Below are protocols for preparing stock solutions. It is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can negatively impact solubility.[6] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[6]

Data Presentation: this compound Stock Solution Preparation

Solvent SystemAchievable ConcentrationProtocol
100% DMSO100 mg/mL (302.72 mM)Dissolve this compound in DMSO with the aid of ultrasonication.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.57 mM)Prepare a clear stock solution in DMSO first. Sequentially add PEG300, Tween-80, and saline, ensuring the solution is mixed well after each addition.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.57 mM)Prepare a clear stock solution in DMSO first. Then, add the SBE-β-CD in saline solution.[6]

Q3: What are the general stability considerations for this compound in experimental buffers?

Data Presentation: General Stability Guidance for this compound in Aqueous Buffers

ConditionPotential IssueRecommendation
pH Degradation at acidic or alkaline pH.Empirically determine the optimal pH range for your experiment. Consider using buffers in the neutral range (pH 6.8-7.4) as a starting point.
Temperature Increased degradation at higher temperatures.Prepare solutions at room temperature and store them at recommended low temperatures. Avoid repeated freeze-thaw cycles.
Light Potential for photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.

Q4: What are the known downstream signaling effects of cholinesterase inhibitors like this compound?

The primary effect of cholinesterase inhibitors is the potentiation of cholinergic signaling. This can lead to the activation of downstream pathways through nicotinic acetylcholine receptors (nAChRs). Some cholinesterase inhibitors have been shown to modulate the PI3K/AKT signaling pathway, which is involved in cell survival and neuroprotection.[8][9][10] Activation of α4 and α7 nAChRs can lead to the activation of tyrosine kinases, which in turn activate the PI3K-Akt pathway.[11] This pathway can inhibit apoptosis and promote cell survival.[11]

Visualization: Cholinesterase Inhibitor Signaling Pathway

Cholinesterase_Inhibitor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Velnacrine Velnacrine AChE Acetylcholinesterase (AChE) Velnacrine->AChE Inhibits ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Activates AChE->ACh Degrades PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Pro_Survival Pro-Survival Pathways Akt->Pro_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Downstream signaling of this compound.

Troubleshooting Guides

Problem: this compound Precipitates in my Aqueous Buffer

This is a common issue for compounds with limited aqueous solubility. Here is a logical workflow to address this problem:

Visualization: Troubleshooting this compound Precipitation

Precipitation_Troubleshooting Start Precipitation Observed Check_Stock Is the stock solution clear? Start->Check_Stock Redissolve_Stock Sonicate or gently warm stock solution. Check_Stock->Redissolve_Stock No Check_Buffer_pH What is the pH of the final buffer? Check_Stock->Check_Buffer_pH Yes Redissolve_Stock->Check_Buffer_pH Adjust_pH Adjust buffer pH and re-test solubility. Check_Buffer_pH->Adjust_pH Acidic/Alkaline Use_Cosolvent Consider using a co-solvent system. Check_Buffer_pH->Use_Cosolvent Neutral Adjust_pH->Use_Cosolvent Perform_Solubility_Test Perform a solubility test with different co-solvents (e.g., PEG300, Tween-80). Use_Cosolvent->Perform_Solubility_Test Lower_Concentration Lower the final concentration of this compound. Perform_Solubility_Test->Lower_Concentration Success Solution is Clear Lower_Concentration->Success

Caption: Logical workflow for troubleshooting precipitation.

Problem: I am seeing inconsistent results in my stability-sensitive experiments.

Inconsistent results can often be attributed to the degradation of the compound. Here are some best practices to improve reproducibility:

  • Fresh is Best: Prepare this compound solutions fresh for each experiment from a recently prepared stock solution.

  • Protect from Light: During incubation and storage, protect your solutions from light by using amber tubes or covering them with foil.

  • Temperature Control: Maintain a consistent temperature throughout your experiments. Avoid leaving solutions at room temperature for extended periods.

  • pH Monitoring: Ensure the pH of your buffer remains stable throughout the experiment, as pH shifts can affect stability.

  • Control Experiments: Include appropriate controls to monitor the stability of this compound in your experimental buffer over the time course of your assay.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring AChE activity and its inhibition.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in phosphate buffer to achieve the desired final concentrations.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • This compound solution (or buffer for control)

      • DTNB solution

      • AChE solution

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the ATCI substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualization: AChE Inhibition Assay Workflow

AChE_Assay_Workflow Start Start Assay Prep_Reagents Prepare Reagents: Velnacrine, AChE, ATCI, DTNB, Buffer Start->Prep_Reagents Plate_Setup Plate Setup: Add Buffer, Velnacrine, DTNB, AChE Prep_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add ATCI Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End Assay Complete Data_Analysis->End

Caption: Experimental workflow for an AChE inhibition assay.

References

Navigating Preclinical Velnacrine Maleate Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the adverse effects of Velnacrine Maleate during preclinical research. The information is presented in a direct question-and-answer format to address specific challenges encountered in experimental settings.

Troubleshooting Guides: Managing Common Adverse Effects

Researchers may encounter a range of adverse effects when working with this compound. This section provides guidance on identifying and mitigating these effects in preclinical models.

Issue: Subject exhibits signs of cholinergic crisis (e.g., excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE).

Answer:

This constellation of symptoms, often referred to as a cholinergic crisis, is a direct result of this compound's primary mechanism of action: acetylcholinesterase (AChE) inhibition.[1][2] This leads to an overaccumulation of acetylcholine at neuromuscular junctions and synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[3]

Immediate Management:

  • Dose Adjustment: The most immediate step is to consider reducing the dose of this compound. A dose-response relationship for adverse events has been observed in clinical trials, and a similar principle applies to preclinical models.[4][5]

  • Supportive Care: Provide supportive care to the animal, including hydration and cleaning to prevent skin irritation from urine or feces.

  • Anticholinergic Agents: In severe cases, administration of an anticholinergic agent like atropine or glycopyrrolate can be used to counteract the muscarinic effects.[3][6] Atropine is effective in managing central nervous system effects, while glycopyrrolate can be used to manage peripheral effects without crossing the blood-brain barrier.[3][7]

Experimental Protocol: Administration of Atropine for Cholinergic Crisis in a Rodent Model

  • Objective: To counteract the peripheral and central muscarinic effects of this compound-induced cholinergic crisis.

  • Materials:

    • Atropine sulfate solution (0.5 mg/mL)

    • Sterile saline

    • 1 mL syringes with 25-gauge needles

  • Procedure:

    • Observe the animal for clear signs of cholinergic crisis (e.g., excessive salivation, tremors, diarrhea).

    • Prepare a fresh solution of atropine sulfate diluted in sterile saline to the desired concentration. A typical dose for a rodent is 1-2 mg/kg.

    • Administer the atropine solution via subcutaneous (SC) or intraperitoneal (IP) injection.

    • Monitor the animal closely for the next 1-2 hours for a reduction in cholinergic signs.

    • If symptoms persist, a second, lower dose may be administered, but caution should be exercised to avoid anticholinergic toxicity.

    • Document all observations and interventions.

Issue: Elevated liver enzymes (transaminases) are observed in blood work.

Answer:

Hepatotoxicity is a significant adverse effect associated with this compound and its parent compound, tacrine.[4][8] Clinical studies have reported asymptomatic elevations in liver transaminases in a notable percentage of subjects.[9][10][11]

Management and Investigation:

  • Dose-Response Assessment: Determine if there is a correlation between the dose of this compound and the extent of liver enzyme elevation.[4]

  • Temporal Monitoring: Conduct serial blood sampling to monitor the trend of liver enzyme levels over time. In many cases, these elevations are reversible upon cessation of the drug.[10]

  • Histopathological Analysis: At the end of the study, or in satellite groups, perform a histopathological examination of the liver tissue to assess for any cellular damage, such as necrosis or inflammation.

  • Metabolite Analysis: The cytotoxicity may be linked to the metabolic profile of Velnacrine.[8] Consider in vitro studies using primary hepatocytes or liver microsomes from the species being used in your in vivo work to investigate the formation of reactive metabolites.[8]

Experimental Protocol: Assessment of Hepatotoxicity in a Rodent Model

  • Objective: To monitor and characterize this compound-induced hepatotoxicity.

  • Materials:

    • Blood collection tubes (e.g., heparinized or serum separator tubes)

    • Centrifuge

    • Biochemistry analyzer

    • Reagents for measuring Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

  • Procedure:

    • Collect blood samples from the animals at baseline (before this compound administration) and at regular intervals during the study (e.g., weekly).

    • Process the blood samples to obtain plasma or serum.

    • Use a biochemistry analyzer to measure the levels of ALT and AST.

    • Compare the post-treatment enzyme levels to the baseline levels and to a vehicle-treated control group.

    • At the termination of the study, collect liver tissue for histopathological analysis. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should examine the slides for any signs of liver damage.

Issue: A decrease in neutrophil count (neutropenia) is detected.

Answer:

Although less common than hepatotoxicity, neutropenia has been reported as an adverse event associated with this compound.[4]

Management and Monitoring:

  • Complete Blood Count (CBC): Regularly monitor the white blood cell count and differential to track neutrophil levels.

  • Dose Evaluation: Assess if the neutropenia is dose-dependent.

  • Mechanism Investigation: If neutropenia is a consistent finding, further investigation into the mechanism may be warranted, such as bone marrow analysis.

Quantitative Data Summary

The following tables summarize the incidence of key adverse effects of this compound observed in human clinical trials, which can provide a reference for preclinical observations.

Table 1: Incidence of Cholinergic Adverse Effects

Adverse EffectThis compoundPlaceboReference(s)
Diarrhea14%-[9]
Nausea11%-[9]
Vomiting5%-[9]

Table 2: Incidence of Hepatotoxicity

Adverse EffectThis compound (150 mg/day)This compound (225 mg/day)PlaceboReference(s)
Elevated Liver Transaminases30%24%3%[10]
Elevated Liver Transaminases28%--[9]
Elevated Liver Transaminases29%--[11]

Visualizing Pathways and Workflows

Diagram 1: this compound's Mechanism of Action and Cholinergic Effects

Velnacrine_Mechanism Velnacrine This compound AChE Acetylcholinesterase (AChE) Velnacrine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Effects Cholinergic Effects (SLUDGE) Receptors->Effects Leads to

Caption: Mechanism of this compound leading to cholinergic side effects.

Diagram 2: Troubleshooting Workflow for Suspected Cholinergic Crisis

Cholinergic_Crisis_Workflow start Observe Signs of Cholinergic Overstimulation is_severe Are symptoms severe? start->is_severe reduce_dose Reduce Velnacrine Dose is_severe->reduce_dose No administer_anticholinergic Administer Atropine or Glycopyrrolate is_severe->administer_anticholinergic Yes supportive_care Provide Supportive Care reduce_dose->supportive_care monitor Monitor Animal supportive_care->monitor administer_anticholinergic->supportive_care

Caption: Decision-making workflow for managing cholinergic crisis.

Diagram 3: Investigational Workflow for Hepatotoxicity

Hepatotoxicity_Workflow start Observe Elevated Liver Enzymes dose_response Assess Dose-Response Relationship start->dose_response temporal_monitoring Conduct Temporal Monitoring of Enzymes start->temporal_monitoring metabolite_analysis Conduct In Vitro Metabolite Analysis start->metabolite_analysis Optional conclusion Characterize Hepatotoxic Profile dose_response->conclusion histopathology Perform Liver Histopathology temporal_monitoring->histopathology histopathology->conclusion metabolite_analysis->conclusion

Caption: Workflow for investigating this compound-induced hepatotoxicity.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a cholinesterase inhibitor.[1] It works by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for breaking down the neurotransmitter acetylcholine.[2] This leads to increased levels of acetylcholine in the brain.[4]

  • Q2: Are the adverse effects of this compound reversible?

    • A2: The cholinergic side effects are generally acute and resolve with dose reduction or cessation of the drug. The elevated liver enzymes have also been reported to be reversible.[10]

  • Q3: What are the key differences in adverse effect profiles between this compound and its parent compound, tacrine?

    • A3: Velnacrine is a hydroxylated derivative of tacrine and shares a similar adverse effect profile, including hepatotoxicity.[4][8] Both compounds are known to cause elevations in liver transaminases.

  • Q4: Can tolerance develop to the cholinergic side effects of this compound?

    • A4: While not explicitly detailed in the provided preclinical context, tolerance to the cholinergic side effects of cholinesterase inhibitors can sometimes occur over time. However, this should be carefully monitored and not assumed.

  • Q5: What are some alternative preclinical models to consider if severe adverse effects are observed?

    • A5: If significant adverse effects are limiting in vivo studies, consider using in vitro models such as primary neuronal cultures, organotypic brain slices, or cell lines expressing cholinergic receptors to study the efficacy and mechanism of this compound without systemic toxicity. For hepatotoxicity studies, cultured hepatocytes from different species (rat, dog, human) can be utilized to assess species-specific differences in cytotoxicity.[8]

References

Technical Support Center: Optimizing Velnacrine Maleate in Cognitive Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Velnacrine Maleate for cognitive improvement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By inhibiting AChE, Velnacrine prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, leading to increased ACh levels and enhanced cholinergic neurotransmission.[2][3] This mechanism is the basis for its investigation in treating cognitive deficits associated with conditions like Alzheimer's disease, which are characterized by reduced acetylcholine levels in the brain.[1][4]

Q2: I am starting a new preclinical study. What is a good starting dose for this compound in rodents?

A2: Published studies in animal models show a range of effective doses. For instance, in aged non-human primates, oral doses of 1, 2, 4, and 6 mg/kg have been evaluated, with the "best dose" varying between individuals.[5] In rats, approximately 33% of an oral dose is excreted unchanged in the urine, indicating significant metabolism.[6] It is crucial to perform a dose-response study in your specific model to determine the optimal dose that balances cognitive enhancement with potential side effects. Start with a low dose (e.g., 1 mg/kg) and titrate upwards, monitoring for both efficacy and adverse events.

Q3: My animals are exhibiting adverse effects like diarrhea, nausea, or lethargy. What should I do?

A3: These are common cholinergic side effects resulting from excessive stimulation of the parasympathetic nervous system.[7][8] If you observe these signs, it is recommended to reduce the dosage. In clinical trials, side effects included diarrhea (14%), nausea (11%), and vomiting (5%).[7] Ensure that the dose is not administered on an empty stomach if using oral gavage, and monitor the animals' weight and hydration status closely. If symptoms are severe or persist, you may need to pause the treatment and re-evaluate your dosing regimen.

Q4: I am not observing any significant cognitive improvement in my animal model. What are the potential reasons?

A4: Several factors could contribute to a lack of efficacy:

  • Sub-optimal Dosage: The dose may be too low to achieve sufficient AChE inhibition. A dose-finding study is essential.

  • Compound Stability: Ensure the this compound solution is prepared fresh and stored correctly to prevent degradation.

  • Animal Model: The chosen cognitive deficit model may not be responsive to cholinergic enhancement.

  • Metabolism: Velnacrine is extensively metabolized.[6] Species-specific differences in metabolism can affect bioavailability and efficacy.

  • Behavioral Task Sensitivity: The cognitive task (e.g., Morris Water Maze, T-maze) may not be sensitive enough to detect subtle improvements. Ensure the protocol is well-established and validated.

Q5: What are the known safety concerns with this compound, particularly regarding long-term studies?

A5: The most significant safety concern identified in clinical trials is hepatotoxicity, characterized by asymptomatic elevations in liver transaminase levels.[7][9] In some studies, this led to treatment discontinuation in 27-30% of human patients.[1][4] Although often reversible, it is a critical parameter to monitor.[4] For long-term animal studies, it is highly recommended to periodically monitor liver enzymes (ALT/AST) in blood samples. Due to toxicity concerns, all research and development for Velnacrine was halted in 1994, and the FDA voted against its approval.[10][11]

Data on this compound Dosage

Table 1: Preclinical Dosage Information
SpeciesRoute of AdministrationDosage RangeObserved EffectReference
Aged MacaquesOral (PO)1, 2, 4, 6 mg/kgImproved performance in Delayed Matching-to-Sample (DMTS) task.[5][5]
RatsOral (PO)Not specifiedPharmacokinetic studies showed extensive metabolism.[6][6]
DogsOral (PO)Not specifiedPharmacokinetic and metabolism studies.[6][6]
Table 2: Clinical Dosage Information
Study PopulationRoute of AdministrationDosage RangeStudy DurationKey FindingsReference
Alzheimer's PatientsOral30, 75, 150, 225 mg/day6 weeksModest improvement on ADAS-cog scale; significant liver transaminase elevation.[7][7]
Alzheimer's PatientsOral150 mg/day and 225 mg/day24 weeksModest cognitive benefits; 225 mg/day was more effective than 150 mg/day.[4][4]
Alzheimer's PatientsOralUp to 225 mg/day6 weeksModest benefit in about one-third of patients.[1][1]
Alzheimer's PatientsOral75 mg (single dose)Single doseMarginal improvement in word recognition; increased regional cerebral blood flow.[12][13][12][13]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which uses DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to quantify thiocholine produced from the hydrolysis of acetylthiocholine.[14][15]

Materials:

  • Purified Acetylcholinesterase (AChE)

  • This compound (and other test inhibitors)

  • Assay Buffer (e.g., pH 7.5 Phosphate Buffer)

  • DTNB solution

  • Acetylthiocholine (ATCh) substrate solution

  • 96-well microplate

  • Microplate reader (412 nm absorbance)

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound, control inhibitors, DTNB, and ATCh in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank wells: Assay Buffer + DTNB

    • Control wells: Assay Buffer + AChE enzyme + DTNB

    • Test wells: Assay Buffer + AChE enzyme + DTNB + this compound (at various concentrations)

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the ATCh substrate to all wells except the blank to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each this compound concentration compared to the control wells. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Protocol 2: Morris Water Maze (MWM) for Spatial Memory Assessment

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.[16][17]

Apparatus:

  • A circular pool (90-160 cm in diameter) filled with water (21-23°C) made opaque with non-toxic white paint.[17][18][19]

  • A submerged escape platform (8-10 cm diameter), placed 1-2 cm below the water surface.[18][19]

  • Visual cues placed around the room, visible from the pool.[18]

  • A video tracking system to record the animal's swim path, latency to find the platform, and time spent in each quadrant.[18]

Procedure:

  • Habituation (Day 0): Allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate.

  • Acquisition Training (Days 1-4):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall at one of four randomized start locations (N, S, E, W).[16]

    • Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 90 or 120 seconds) has elapsed.[18][20]

    • If the animal fails to find the platform within the time limit, gently guide it to the platform.[20]

    • Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.[20]

    • Remove the animal, dry it with a towel, and place it in a warming cage during the inter-trial interval (ITI).[17][20]

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel start position (or opposite the target quadrant) and allow it to swim freely for 60-90 seconds.[17][20]

    • Record the swim path, time spent in the target quadrant (where the platform used to be), and the number of times the animal crosses the former platform location.

  • Velnacrine Administration: Administer this compound or vehicle at a consistent time before each day's testing session (e.g., 30-60 minutes prior), as determined by pharmacokinetic studies.

Visualizations

Cholinergic Synapse and Velnacrine's Mechanism of Action

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release Receptor Cholinergic Receptors Signal Signal Transduction (Cognitive Function) Receptor->Signal Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) Breakdown Choline + Acetate AChE->Breakdown Velnacrine Velnacrine Maleate Velnacrine->AChE Inhibits ACh_Released->Receptor Binds ACh_Released->AChE

Caption: this compound inhibits AChE, increasing acetylcholine in the synapse.

General Workflow for a Preclinical Velnacrine Study

Preclinical_Workflow start Hypothesis Formulation model Select Animal Model (e.g., Aged Rodents) start->model dose Dose-Response Study (Determine Optimal Dose) model->dose groups Assign Treatment Groups (Vehicle, Velnacrine Doses) dose->groups admin Chronic Drug Administration groups->admin behavior Behavioral Testing (e.g., Morris Water Maze) admin->behavior tissue Tissue Collection (Brain, Blood) behavior->tissue analysis Biochemical Analysis (e.g., AChE activity, Liver Enzymes) tissue->analysis data Data Interpretation & Statistical Analysis analysis->data end Conclusion data->end

Caption: A typical workflow for a preclinical study with this compound.

Troubleshooting Unexpected Experimental Outcomes

Troubleshooting_Workflow action_node action_node start_node start_node start Unexpected Result (e.g., No Efficacy) check_dose Dosage Correct? start->check_dose check_compound Compound Integrity? check_dose->check_compound Yes action_dose Perform dose-response optimization. check_dose->action_dose No check_animal Animal Health? check_compound->check_animal Yes action_compound Prepare fresh solutions. Verify source & purity. check_compound->action_compound No check_protocol Protocol Adherence? check_animal->check_protocol Yes action_animal Monitor for side effects. Check for underlying health issues. check_animal->action_animal No action_protocol Review and standardize all experimental procedures. check_protocol->action_protocol No action_reassess Re-evaluate hypothesis or animal model. check_protocol->action_reassess Yes

Caption: A logical guide for troubleshooting unexpected results in Velnacrine studies.

References

Interpreting off-target effects of Velnacrine Maleate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting and managing the off-target effects of Velnacrine Maleate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a reversible cholinesterase inhibitor. It primarily acts by inhibiting acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Q2: What are the most commonly reported off-target effects of this compound?

A2: The most significant off-target effect observed in clinical trials was hepatotoxicity, manifesting as asymptomatic elevations in liver transaminase levels.[1][2] Other notable off-target effects are primarily cholinergic in nature and include diarrhea, nausea, vomiting, and dizziness.[3] Skin rash and neutropenia have also been reported, though less frequently.[3]

Q3: Is there a known binding profile of this compound against other receptors?

Q4: What is the reported potency of this compound against its primary target?

A4: this compound demonstrates moderate potency against acetylcholinesterase, with a reported IC50 of 0.79 μM. While it is known to be more selective for AChE over BChE, specific IC50 values for BChE are not consistently reported in the literature.

Troubleshooting Guide for Off-Target Effects

This guide provides practical advice for identifying and mitigating common off-target effects of this compound in your experiments.

Observed Issue Potential Off-Target Effect Troubleshooting Steps
Unexpected cell death or changes in cell morphology in liver cell lines (e.g., HepG2, HepaRG).Hepatotoxicity1. Perform Cytotoxicity Assays: Use standard assays like LDH or MTT to quantify cell viability. 2. Monitor Liver Enzyme Markers: If using primary hepatocytes or co-culture systems, measure the release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium. 3. Dose-Response Analysis: Determine the concentration at which this compound induces toxicity and work below this threshold if possible. 4. Consider Glutathione Depletion: Studies suggest that oxidative stress and glutathione (GSH) depletion can enhance Velnacrine's hepatotoxicity.[1] Consider co-treatment with an antioxidant or measuring intracellular GSH levels.
Unexplained changes in signaling pathways regulated by acetylcholine, beyond cholinesterase inhibition.Cholinergic Receptor Interaction1. Receptor Binding Assays: If you suspect off-target binding to muscarinic or nicotinic receptors, consider performing competitive binding assays with known receptor agonists or antagonists. 2. Functional Assays: Use cell lines expressing specific cholinergic receptor subtypes to assess functional activation or inhibition (e.g., calcium imaging for Gq-coupled muscarinic receptors). 3. Use of Antagonists: Co-treat with specific muscarinic or nicotinic antagonists to see if the observed effect is blocked.
Inconsistent results or high variability in cholinesterase inhibition assays.Experimental Protocol Variability1. Adhere to a Standardized Protocol: The Ellman's assay is sensitive to variations in pH, temperature, and substrate/reagent concentrations. Use a well-defined and consistent protocol. 2. Enzyme and Substrate Quality: Ensure the purity and activity of the cholinesterase enzyme and the stability of the acetylthiocholine substrate. 3. Appropriate Controls: Include positive and negative controls in every assay plate.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency

TargetParameterValue
Acetylcholinesterase (AChE)IC500.79 μM
Butyrylcholinesterase (BChE)IC50Not consistently reported, but selectivity for AChE is noted.

Table 2: Clinical Off-Target Effects (Adverse Events)

Adverse EventThis compound (150 mg/day)This compound (225 mg/day)Placebo
Elevated Liver Transaminases (≥5x ULN)30%24%3%
Diarrhea14% (dose not specified)Not SpecifiedNot Specified
Nausea11% (dose not specified)Not SpecifiedNot Specified
Vomiting5% (dose not specified)Not SpecifiedNot Specified
Skin Rash8% (dose not specified)Not SpecifiedNot Specified

ULN: Upper Limit of Normal

Key Experimental Protocols

Cholinesterase Activity Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents: Prepare fresh solutions of DTNB and the substrate (ATCI or BTCI) in the phosphate buffer.

  • Assay Setup: To each well of a 96-well plate, add:

    • Phosphate buffer

    • AChE or BChE enzyme solution

    • This compound at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the DTNB solution to each well, followed by the substrate solution (ATCI or BTCI) to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes). The rate of increase in absorbance is proportional to the cholinesterase activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC50 value.

Cytotoxicity Assessment via LDH Assay

This protocol outlines the measurement of lactate dehydrogenase (LDH) release as an indicator of cell membrane damage and cytotoxicity.

Materials:

  • Hepatocyte cell line (e.g., HepG2, HepaRG) or primary hepatocytes

  • 96-well cell culture plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control. Include wells for a positive control (lysis buffer) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the reaction mixture to the supernatant and incubating for a specific time at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls.

Cell Viability Assessment via MTT Assay

This protocol describes the use of the MTT assay to measure cell metabolic activity as an indicator of cell viability.

Materials:

  • Hepatocyte cell line or primary hepatocytes

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution provided in a commercial kit)

  • Microplate reader capable of measuring absorbance at around 570 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Visualizations

Velnacrine_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor Acetylcholine->Postsynaptic_Receptor Binding & Activation Velnacrine Velnacrine Maleate Velnacrine->AChE Inhibition Cholinergic_Response Enhanced Cholinergic Response Postsynaptic_Receptor->Cholinergic_Response

Caption: this compound's primary mechanism of action.

Experimental_Workflow_Hepatotoxicity cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Hepatocytes (e.g., HepG2) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24-48h) treatment->incubation ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay data_analysis Calculate % Cytotoxicity / Viability ldh_assay->data_analysis mtt_assay->data_analysis ic50_determination Determine TC50 data_analysis->ic50_determination

Caption: Workflow for assessing Velnacrine-induced hepatotoxicity.

Troubleshooting_Logic start Unexpected Experimental Result is_liver_cell Are you using liver cells? start->is_liver_cell is_cholinergic Is the effect related to cholinergic signaling? start->is_cholinergic hepatotoxicity Potential Hepatotoxicity is_liver_cell->hepatotoxicity Yes other Consider other experimental variables is_liver_cell->other No receptor_interaction Potential Cholinergic Receptor Interaction is_cholinergic->receptor_interaction Yes is_cholinergic->other No

Caption: Logic diagram for troubleshooting off-target effects.

References

Troubleshooting inconsistent results in Velnacrine Maleate studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies of Velnacrine Maleate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is thought to be its primary mechanism for potential therapeutic effects in conditions like Alzheimer's disease.

Q2: Why am I seeing significant cytotoxicity in my in vitro experiments, especially in liver cell lines?

This compound's clinical development was halted due to concerns about hepatotoxicity.[2][3] In vitro studies have shown that Velnacrine and its metabolites can be cytotoxic to hepatocytes.[4] This toxicity is thought to be related to the formation of reactive metabolites and the induction of oxidative stress.[5] The level of cytotoxicity can vary significantly depending on the cell model used (e.g., primary hepatocytes vs. immortalized cell lines like HepG2), the metabolic competency of the cells, and the baseline levels of cellular glutathione.[4]

Q3: Are there known species differences in the metabolism and toxicity of this compound?

Yes, significant species differences in metabolism and pharmacokinetics of drugs are common, which can affect both efficacy and toxicity profiles.[6][7] For tacrine, the parent compound of velnacrine, species differences in metabolism are well-documented. While direct comparative studies on Velnacrine are limited, it is reasonable to assume that species-specific metabolic pathways could lead to different toxicity profiles in animal models. Researchers should be cautious when extrapolating results from one species to another.

Q4: Can this compound interact with other receptors besides cholinesterases?

Velnacrine belongs to the aminoacridine class of compounds. Some drugs with this scaffold have been shown to interact with other receptors, such as muscarinic acetylcholine receptors.[8][9] Off-target binding can lead to unexpected pharmacological effects and contribute to inconsistent results, especially in complex biological systems. If your experimental results are inconsistent with a purely cholinesterase-mediated effect, consider investigating potential off-target interactions.

Troubleshooting Guides

Inconsistent Cholinesterase Inhibition Assay Results

Problem: The IC50 values for this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) are inconsistent across experiments.

Potential Cause Troubleshooting Steps
Assay Conditions Ensure consistent buffer composition, pH, and temperature. The Ellman's assay, the standard method, is sensitive to these parameters.[10][11]
Enzyme Source and Purity Use a consistent source and batch of AChE or BuChE. Enzyme activity can vary between suppliers and even between lots from the same supplier.
Substrate Concentration Use a substrate (e.g., acetylthiocholine) concentration at or below the Km for the enzyme to ensure accurate determination of competitive inhibition.
Reagent Stability Prepare fresh solutions of DTNB (Ellman's reagent) for each experiment, as it is unstable in solution.[10]
This compound Stability This compound may be unstable in certain buffers or over long incubation times. Prepare fresh stock solutions and minimize the time the compound is in the assay buffer before measurement. Consider performing a stability study of this compound in your specific assay buffer.[12]
High DTNB Concentration A high concentration of DTNB relative to the substrate can inhibit the cholinesterase, leading to artificially low activity measurements.[11][13][14]
Unexpected Cytotoxicity in In Vitro Models

Problem: High or variable cytotoxicity is observed in cell-based assays, particularly with hepatocytes.

Potential Cause Troubleshooting Steps
Cell Model Variability Different liver cell models (e.g., primary human hepatocytes, rat hepatocytes, HepG2 cells) have varying metabolic capacities and sensitivities to toxins.[4][15][16][17] Be consistent with your choice of cell model.
Metabolite-Mediated Toxicity The hepatotoxicity of Velnacrine is likely mediated by its reactive metabolites.[5] The metabolic activity of your chosen cell line will significantly impact the observed toxicity. Consider using metabolically competent cells or co-culture systems.
Oxidative Stress Velnacrine-induced toxicity is linked to oxidative stress. The baseline antioxidant capacity of your cells can influence their susceptibility. Ensure consistent cell culture conditions that do not inadvertently induce oxidative stress.
Assay Endpoint The choice of cytotoxicity assay (e.g., LDH, MTT, neutral red uptake) can influence the results, as each measures a different aspect of cell health.[4] Consider using multiple endpoints for a more comprehensive assessment.

Data Presentation

Comparative IC50 Values of Cholinesterase Inhibitors

While specific comparative studies on this compound are limited, the following table provides a reference for the IC50 values of its parent compound, tacrine, and other common cholinesterase inhibitors. This can help researchers benchmark their own results.

Inhibitor AChE IC50 (nM) BuChE IC50 (nM) Selectivity (BuChE/AChE)
Tacrine77~25.6~0.33
Donepezil6.73100~463
Rivastigmine4.34800~1116
Physostigmine0.6715~22

Note: These values are compiled from various sources and should be used as a general guide. Actual IC50 values can vary depending on experimental conditions.[1][18]

Experimental Protocols

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized version of the Ellman's method for determining cholinesterase activity.

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from a reliable source

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

Procedure:

  • Prepare Reagents:

    • Prepare fresh DTNB and ATCI solutions in phosphate buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 10 µL of this compound solution at various concentrations (or vehicle control)

      • 10 µL of AChE solution

    • Include a blank with buffer instead of the enzyme.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Choline Choline Choline->ChAT Synthesis AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor ACh_released->Muscarinic_Receptor Binds Nicotinic_Receptor Nicotinic Receptor ACh_released->Nicotinic_Receptor Binds Velnacrine This compound Velnacrine->AChE Inhibits Signal_Transduction Signal Transduction Muscarinic_Receptor->Signal_Transduction Nicotinic_Receptor->Signal_Transduction Experimental_Workflow_Cholinesterase_Assay start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme, Velnacrine) start->prepare_reagents assay_setup Assay Setup in 96-well Plate prepare_reagents->assay_setup pre_incubation Pre-incubate with Velnacrine assay_setup->pre_incubation initiate_reaction Initiate Reaction with ATCI pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm initiate_reaction->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end Hepatotoxicity_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions inconsistent_results Inconsistent Hepatotoxicity Results cell_model Cell Model Variability (e.g., Primary vs. Cell Line) inconsistent_results->cell_model metabolism Metabolic Competency inconsistent_results->metabolism oxidative_stress Oxidative Stress inconsistent_results->oxidative_stress assay_endpoint Assay Endpoint Choice inconsistent_results->assay_endpoint standardize_cell_model Standardize Cell Model cell_model->standardize_cell_model use_metabolically_competent_cells Use Metabolically Competent Cells metabolism->use_metabolically_competent_cells control_culture_conditions Control Culture Conditions oxidative_stress->control_culture_conditions use_multiple_endpoints Use Multiple Assay Endpoints assay_endpoint->use_multiple_endpoints

References

Velnacrine Maleate Clinical Development: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating cholinesterase inhibitors and the historical challenges in Alzheimer's disease therapeutics, this technical support center provides in-depth information on the clinical development of Velnacrine Maleate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during its clinical trials, offering insights into the complexities that led to its discontinuation.

Frequently Asked Questions (FAQs)

Q1: What was the primary therapeutic target and mechanism of action for this compound?

This compound is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE). In Alzheimer's disease, there is a known deficit in cholinergic neurotransmission. By inhibiting AChE, Velnacrine was designed to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling and improving cognitive function.[1]

Q2: What were the main reasons for the discontinuation of this compound's clinical development?

The clinical development of this compound was primarily halted due to significant safety concerns, most notably a high incidence of drug-induced hepatotoxicity, characterized by elevated serum transaminase levels.[2] While the drug showed some modest cognitive improvement in a subset of patients, the risk of liver injury was deemed unacceptable.[3][4] The FDA's advisory committee ultimately voted against its approval.[2]

Q3: What were the most common adverse events observed in clinical trials, aside from hepatotoxicity?

Beyond the primary concern of elevated liver enzymes, patients treated with this compound also experienced a range of other adverse effects. The most frequently reported were gastrointestinal issues such as diarrhea and nausea.[5][6] Other notable side effects included vomiting and skin rash.[6]

Q4: Was there a clear dose-dependent relationship for the adverse events of this compound?

Yes, a dose-dependent relationship was observed for the most significant adverse event, hepatotoxicity. Higher doses of this compound were associated with a greater incidence and severity of elevated liver transaminase levels.[4][5] This dose-response relationship was a critical factor in the risk-benefit assessment of the drug.

Q5: What is the proposed mechanism for this compound-induced hepatotoxicity?

While the exact mechanism was not definitively elucidated during its development, the leading hypothesis for this compound-induced hepatotoxicity involves the formation of reactive metabolites. It is believed that Velnacrine is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of electrophilic intermediates, such as quinoneimines.[7][8][9] These reactive metabolites can covalently bind to cellular macromolecules, leading to oxidative stress, disruption of cellular function, and an immune response, ultimately resulting in hepatocellular injury.[9]

Troubleshooting Guide for Experimental Studies

This guide is intended to assist researchers who may be working with compounds structurally related to Velnacrine or investigating mechanisms of drug-induced liver injury.

Problem: Unexpectedly high levels of cytotoxicity in in vitro hepatocyte models.

  • Possible Cause 1: Formation of reactive metabolites.

    • Troubleshooting:

      • Co-incubate your compound with human liver microsomes and a trapping agent like glutathione (GSH). Analyze for the formation of GSH-adducts using LC-MS/MS to confirm the generation of reactive electrophiles.[7]

      • Use a panel of recombinant human cytochrome P450 enzymes to identify the specific isozymes responsible for the metabolic activation of your compound.[7]

      • Consider that dihydroxy metabolites of Velnacrine have been shown to be less cytotoxic than the parent compound or monohydroxy metabolites in some in vitro systems.[1]

  • Possible Cause 2: Species differences in metabolism.

    • Troubleshooting:

      • Be aware that preclinical animal models did not predict the hepatotoxicity of Velnacrine seen in humans.[1]

      • Whenever possible, use human-derived in vitro systems, such as primary human hepatocytes or human liver microsomes, for metabolism and toxicity studies.[1][10]

Problem: Inconsistent or modest efficacy in preclinical models of cognitive impairment.

  • Possible Cause 1: Suboptimal dosing regimen.

    • Troubleshooting:

      • Review the pharmacokinetic and pharmacodynamic data to ensure that the dosing regimen achieves and maintains a therapeutic concentration at the target site. Velnacrine itself was found to be rapidly absorbed.[11]

      • Consider that in some Velnacrine trials, a dose-ranging phase was used to identify individual patient's best dose before randomization.[3]

  • Possible Cause 2: Limitations of the chosen cognitive assessment.

    • Troubleshooting:

      • The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) was a primary endpoint in Velnacrine trials.[3][4] Be familiar with its components and scoring to ensure consistent administration.

      • Be aware that the ADAS-cog has shown ceiling effects in patients with mild cognitive impairment, potentially limiting its sensitivity to detect small cognitive improvements.[12]

Data Presentation

Table 1: Incidence of Key Adverse Events in this compound Clinical Trials
Adverse EventPlaceboThis compound (150 mg/day)This compound (225 mg/day)
Elevated Liver Transaminases 3%30%24%
(≥5 times upper limit of normal)[5]
Diarrhea [6]-14%-
Nausea [6]-11%-
Vomiting [6]-5%-
Skin Rash [6]-8%-
Any Treatment-Related Adverse Event [5]36%28%30%

Data presented is compiled from multiple studies and may not be directly comparable due to differences in study design and duration.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Elderly Subjects
ParameterValue
Absorption Rapidly absorbed after oral administration[11]
Cmax and AUC Dose-related increases observed[11]
Time to Peak Concentration (tmax) Not significantly affected by dosage or multiple dosing[11]
Half-life (t1/2) Not significantly affected by dosage or multiple dosing[11]
Steady State Reached between days 2 and 3 of multiple dosing[11]
Urinary Excretion (unchanged drug) Approximately 11-30% of the administered dose[11]

This table summarizes the pharmacokinetic profile of this compound. Specific numerical values for Cmax, AUC, and t1/2 were not consistently reported across publicly available literature in a consolidated format.

Experimental Protocols

Protocol: Assessment of Cognitive Efficacy using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)

The ADAS-cog was a primary endpoint in many this compound clinical trials.[3][4] A standardized administration is crucial for reliable results.

  • Patient Population: Patients diagnosed with probable Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[4]

  • Administration:

    • The ADAS-cog should be administered by a trained and experienced psychometrician in a quiet, comfortable setting.[13]

    • The test items are to be given in a specific order, with the Word Recall test first and the Word Recognition task last.[14]

    • Instructions for each task should be given verbatim from the administration manual.[13]

  • Scoring:

    • Scoring is based on the number of errors. A higher score indicates greater cognitive impairment.

    • The total score is the sum of the scores from the 11 individual tasks.

  • Key Subtests:

    • Word Recall: Patients are given three trials to learn a list of 10 words.[14]

    • Commands: Patients are asked to follow a series of commands of increasing complexity.

    • Constructional Praxis: Patients are asked to copy four geometric shapes.[13]

    • Naming: Patients are asked to name real objects and fingers.

    • Ideational Praxis: Patients are asked to demonstrate how to perform a task (e.g., folding a letter and putting it in an envelope).[14]

    • Orientation: Assesses orientation to person, place, and time.[13]

    • Word Recognition: Patients are shown a list of 12 words and later asked to identify them from a list containing 12 distractor words.[13]

Protocol: Monitoring for Hepatotoxicity

  • Patient Population: All patients receiving this compound or a related compound should be monitored.

  • Procedure:

    • Obtain baseline serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) before initiating treatment.

    • Monitor ALT and AST levels regularly throughout the treatment period (e.g., weekly or bi-weekly), especially during the first few months of treatment.

    • If a significant elevation in liver transaminases is observed (e.g., >3-5 times the upper limit of normal), treatment should be discontinued, and the patient monitored until levels return to baseline.[5]

Visualizations

Velnacrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release Choline Choline Acetate Acetate AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding AChE->Choline AChE->Acetate Signal Signal Transduction (Cognition, Memory) AChR->Signal Activation Velnacrine This compound Velnacrine->AChE Inhibition

Caption: Velnacrine's mechanism of action in the cholinergic synapse.

Velnacrine_Hepatotoxicity_Pathway Velnacrine This compound CYP450 Cytochrome P450 Enzymes (in Hepatocytes) Velnacrine->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Quinoneimine) CYP450->ReactiveMetabolite Bioactivation Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Covalent Binding OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress Adducts Macromolecular Adducts Macromolecules->Adducts ImmuneResponse Immune Response Adducts->ImmuneResponse HepatocellularInjury Hepatocellular Injury (Elevated Transaminases) OxidativeStress->HepatocellularInjury ImmuneResponse->HepatocellularInjury

Caption: Proposed mechanism of Velnacrine-induced hepatotoxicity.

Velnacrine_Clinical_Trial_Workflow Start Patient Screening (Probable AD, NINCDS-ADRDA criteria) Washout Single-Blind Placebo Washout Start->Washout Randomization Randomization Washout->Randomization Placebo Placebo Group Randomization->Placebo VelnacrineLow This compound (e.g., 150 mg/day) Randomization->VelnacrineLow VelnacrineHigh This compound (e.g., 225 mg/day) Randomization->VelnacrineHigh Treatment Double-Blind Treatment Period (e.g., 24 weeks) Placebo->Treatment VelnacrineLow->Treatment VelnacrineHigh->Treatment Assessment Efficacy & Safety Assessments (ADAS-cog, CGI-C, LFTs) Treatment->Assessment Assessment->Treatment Repeated Measures End End of Study Assessment->End

Caption: Generalized workflow of a this compound clinical trial.

References

Velnacrine Maleate Clinical Trials: A Technical Support Center on Cessation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the reasons behind the cessation of Velnacrine Maleate clinical trials for the treatment of Alzheimer's disease. The information is presented in a question-and-answer format to directly address potential queries from researchers working on similar compounds or in the field of neurodegenerative disease.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound clinical trials?

The primary reason for the halt of all this compound clinical trials in 1994 was significant safety concerns, specifically a high incidence of drug-induced liver injury (hepatotoxicity).[1][2] This manifested as asymptomatic elevations in liver transaminase levels in a substantial portion of the treated patients.[3][4]

Q2: At what stage of clinical development were the trials stopped?

This compound had progressed to Phase II and Phase III clinical trials before its development was terminated.[5]

Q3: What was the proposed mechanism of action for this compound?

This compound is a centrally acting cholinesterase inhibitor.[6] Its therapeutic rationale was based on the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline is partly due to a deficit in acetylcholine, a neurotransmitter. By inhibiting the enzymes that break down acetylcholine (acetylcholinesterase and butyrylcholinesterase), Velnacrine was intended to increase acetylcholine levels in the brain, thereby improving cognitive function.

Q4: Did this compound show any signs of efficacy?

Yes, some studies reported modest but statistically significant cognitive benefits in patients with Alzheimer's disease.[3][6] Efficacy was primarily measured by the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinical Global Impression of Change (CGI-C) scale.[3][6] However, these benefits did not outweigh the significant safety concerns related to liver toxicity.

Troubleshooting Guide: Understanding and Mitigating Hepatotoxicity

This guide is intended for researchers investigating compounds with similar structures or mechanisms of action to this compound.

Issue: Elevated liver transaminase levels observed in preclinical or clinical studies.

Possible Cause:

  • Metabolic Activation: Velnacrine, a hydroxylated derivative of tacrine, may undergo metabolic activation in the liver to form reactive metabolites that are cytotoxic to hepatocytes.[7][8]

  • Idiosyncratic Drug Reaction: The hepatotoxicity may be an idiosyncratic reaction, meaning it occurs in a susceptible subpopulation of patients and is not purely dose-dependent.[4]

Troubleshooting/Mitigation Strategies:

  • Early Preclinical Screening:

    • Utilize in vitro models with human hepatocytes to assess the potential for cytotoxicity and the formation of reactive metabolites.[8]

    • Conduct thorough preclinical toxicology studies in multiple animal species to identify potential liver safety signals before advancing to human trials.

  • Clinical Trial Design and Monitoring:

    • Strict Inclusion/Exclusion Criteria: Carefully define patient populations to exclude individuals with pre-existing liver conditions or risk factors for liver disease.

    • Intensive Liver Function Monitoring: Implement a rigorous schedule for monitoring liver function tests (e.g., ALT, AST, bilirubin) throughout the trial, especially during the initial dosing and dose-escalation phases.

    • Clear Discontinuation Rules: Establish clear and conservative criteria for patient withdrawal based on the degree of liver enzyme elevation. For Velnacrine, treatment was often stopped when liver function test results were five or more times the upper limits of normal.[3]

  • Biomarker Development:

    • Investigate potential genetic or other biomarkers that could identify patients at higher risk of developing drug-induced liver injury.

Quantitative Data Summary

The following tables summarize key quantitative data from the this compound clinical trials.

Table 1: Incidence of Elevated Liver Function Tests (LFTs) and Study Withdrawal

Treatment GroupDoseDurationIncidence of Abnormal LFTsStudy Withdrawal Rate (All Causes)
Placebo-24 weeks3%26%
This compound150 mg/day24 weeks30%46%
This compound225 mg/day24 weeks24%44%

Data from the Mentane Study Group.[3]

Table 2: Other Adverse Events Leading to Treatment Withdrawal

Adverse EventIncidence
RashNot specified
NauseaNot specified
DiarrheaNot specified
HeadacheNot specified
Dizziness/FaintingNot specified

These adverse events were reported as severe enough to cause treatment withdrawal, but specific percentages were not provided in the reviewed literature.[7]

Experimental Protocols

While detailed, complete protocols are not fully available in the public domain, the following outlines the general methodologies employed in the key this compound clinical trials.

1. Study Design:

  • Phase: II/III

  • Design: Double-blind, placebo-controlled, randomized clinical trials.[3][6]

  • Patient Population: Patients with a diagnosis of probable Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[3] Patients typically had mild-to-moderate cognitive impairment.

2. Dosing and Administration:

  • Dosage Range: Varied across studies, with common daily doses being 150 mg and 225 mg.[3] Some studies used a dose-ranging design with doses from 30 mg to 225 mg per day.

  • Administration: Oral.

3. Efficacy Assessment:

  • Primary Outcome Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): A standardized tool to assess the severity of cognitive symptoms in Alzheimer's disease.[3][6]

    • Clinical Global Impression of Change (CGI-C): A clinician-rated assessment of the patient's overall change in clinical status.[3][6]

4. Safety Assessment:

  • Liver Function Monitoring: Regular monitoring of serum transaminase levels (ALT and AST).

  • Adverse Event Reporting: Systematic collection of all adverse events reported by patients or observed by clinicians.

Visualizations

This compound's Proposed Mechanism of Action and Clinical Trial Logic

Velnacrine_Pathway_Trial_Logic cluster_0 Pharmacological Action cluster_1 Clinical Trial Workflow cluster_2 Reason for Trial Cessation Velnacrine This compound AChE Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) Velnacrine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic Cholinergic Neurotransmission ACh->Cholinergic Mediates Cognition Cognitive Function Cholinergic->Cognition Supports Patient Patient with Probable Alzheimer's Disease (NINCDS-ADRDA Criteria) Randomization Randomization Patient->Randomization Treatment Treatment Arm (this compound) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Assessment Efficacy & Safety Assessment (ADAS-cog, CGI-C, LFTs) Treatment->Assessment Placebo->Assessment Outcome Trial Outcome Assessment->Outcome Hepatotoxicity Hepatotoxicity (Elevated Liver Enzymes) Assessment->Hepatotoxicity Identified Cessation Clinical Trial Cessation Hepatotoxicity->Cessation Leads to

Velnacrine's mechanism and trial workflow leading to cessation.

Logical Flow of this compound Clinical Trial Failure

Trial_Failure_Logic Start Initiation of Velnacrine Clinical Trials Efficacy Modest Efficacy Observed (ADAS-cog, CGI-C) Start->Efficacy Safety Significant Safety Concern: Hepatotoxicity Start->Safety RiskBenefit Negative Risk-Benefit Profile Efficacy->RiskBenefit Safety->RiskBenefit Stop Cessation of Clinical Trials (1994) RiskBenefit->Stop

Decision pathway for the discontinuation of Velnacrine trials.

References

Improving the bioavailability of Velnacrine Maleate in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of Velnacrine Maleate in research models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

Velnacrine is a potent, reversible acetylcholinesterase (AChE) inhibitor that was clinically investigated for Alzheimer's disease. Its development was halted due to hepatotoxicity (liver toxicity). In research settings, achieving consistent and adequate systemic exposure is crucial for accurately evaluating its pharmacological and toxicological effects. Velnacrine exhibits significant first-pass metabolism, which can lead to low and variable oral bioavailability, complicating the interpretation of experimental data.

Q2: What are the main factors limiting the oral bioavailability of Velnacrine?

The primary factor limiting the oral bioavailability of Velnacrine is extensive first-pass metabolism in the liver. After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. In the liver, it is rapidly metabolized, primarily through hydroxylation by cytochrome P450 enzymes (CYP1A2), into metabolites like 9-hydroxyvelnacrine. This rapid clearance significantly reduces the amount of active drug that reaches the bloodstream.

Q3: What are the known pharmacokinetic parameters of Velnacrine in common research models?

Pharmacokinetic parameters for Velnacrine can vary between species. The following table summarizes available data for dogs and rats, which highlights the challenges of low oral bioavailability.

Table 1: Pharmacokinetic Parameters of Velnacrine in Research Models

ParameterBeagle DogsWistar Rats (Male)
Dose (Oral) 2 mg/kg5 mg/kg
Bioavailability (F%) ~21%~11%
Tmax (hours) 1.3 ± 0.51.0 ± 0.0
Cmax (ng/mL) 35.8 ± 17.148.3 ± 21.6
Elimination Half-life (t½, hours) 1.3 ± 0.21.6 ± 0.3

Q4: Which administration routes can be used to bypass first-pass metabolism?

To avoid the extensive first-pass effect, alternative administration routes can be employed in preclinical studies. These include:

  • Intravenous (IV) injection: This route ensures 100% bioavailability and is often used as a reference in pharmacokinetic studies to determine the absolute oral bioavailability.

  • Intraperitoneal (IP) injection: Commonly used in rodent studies, IP administration can partially bypass the liver, leading to higher bioavailability compared to oral administration.

  • Transdermal delivery: Formulating Velnacrine into a patch or gel for skin application can provide controlled, systemic delivery while avoiding the gastrointestinal tract and first-pass metabolism.

Troubleshooting Guide

Problem 1: Low and inconsistent plasma concentrations after oral gavage in rats.

  • Possible Cause 1: Poor Solubility: this compound's solubility may be a limiting factor.

    • Solution: Ensure the drug is fully dissolved in the vehicle before administration. Consider using co-solvents (e.g., a small percentage of DMSO or ethanol) or formulating a micro-suspension. Always verify the stability and solubility of your formulation.

  • Possible Cause 2: Extensive First-Pass Metabolism: As established, Velnacrine is heavily metabolized by the liver.

    • Solution: Consider co-administering a known inhibitor of the CYP1A2 enzyme, such as fluvoxamine, to reduce the rate of metabolism. Note: This creates a drug-drug interaction study and should be carefully designed. Alternatively, use an administration route that bypasses the liver, such as intraperitoneal or intravenous injection.

  • Possible Cause 3: Adsorption to Labware: The compound may adhere to plastic surfaces, reducing the actual dose delivered.

    • Solution: Use low-adhesion polypropylene tubes and glassware for formulation preparation and storage. Pre-rinse dosing syringes with the formulation vehicle.

Problem 2: High variability in bioavailability data between individual animals.

  • Possible Cause 1: Differences in Gastric Emptying and GI Transit Time: Food in the stomach can significantly and unpredictably alter drug absorption.

    • Solution: Standardize feeding conditions. Fast animals overnight (providing free access to water) before oral administration to ensure a more uniform gastrointestinal environment.

  • Possible Cause 2: Genetic Polymorphisms in Metabolic Enzymes: Individual differences in the expression and activity of CYP450 enzymes can lead to high variability in metabolism.

    • Solution: While difficult to control in outbred rodent strains, be aware of this as a potential source of variability. Ensure a sufficient number of animals per group (n > 5) to obtain statistically meaningful data. Using inbred strains may reduce this variability.

Experimental Protocols & Methodologies

Protocol 1: Oral Bioavailability Assessment in Rats

This protocol outlines a standard method for determining the oral bioavailability of a this compound formulation in rats.

  • Animal Model: Male Wistar rats (250-300g), n=6 per group.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Fast animals overnight before dosing.

  • Formulation Preparation: Prepare a 2 mg/mL solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Oral Group (PO): Administer the formulation via oral gavage at a dose of 5 mg/kg.

    • Intravenous Group (IV): Administer a 1 mg/mL solution of this compound in saline via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify Velnacrine concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate pharmacokinetic parameters (Cmax, Tmax, AUC). Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

G cluster_oral Oral Administration Route cluster_iv Intravenous Administration Route Oral Oral Gavage (Velnacrine) GI GI Tract Absorption Oral->GI Portal Portal Vein GI->Portal Liver Liver (First-Pass Metabolism) Portal->Liver Metabolites Inactive Metabolites (e.g., 9-hydroxyvelnacrine) Liver->Metabolites CYP1A2 Enzymes Systemic Systemic Circulation (Reduced Bioavailability) Liver->Systemic IV IV Injection (Velnacrine) Systemic_IV Systemic Circulation (100% Bioavailability) IV->Systemic_IV

Caption: Velnacrine administration routes and the effect of first-pass metabolism.

G Start Start: Low Plasma Concentration CheckSol Is the compound fully dissolved? Start->CheckSol ImproveSol Action: Improve formulation (e.g., use co-solvents) CheckSol->ImproveSol No CheckRoute Is oral route necessary? CheckSol->CheckRoute Yes ImproveSol->CheckSol AltRoute Action: Use IV or IP route to bypass first-pass metabolism CheckRoute->AltRoute No CheckMetabolism Consider Co-administration with CYP1A2 inhibitor CheckRoute->CheckMetabolism Yes End End: Improved Exposure AltRoute->End CheckMetabolism->End

Caption: Troubleshooting workflow for low Velnacrine plasma concentration.

Validation & Comparative

Velnacrine Maleate vs. Tacrine: A Comparative Analysis of Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Velnacrine Maleate and Tacrine, two acetylcholinesterase (AChE) inhibitors previously investigated for the treatment of Alzheimer's disease. The following sections present a comprehensive overview of their comparative efficacy and toxicity, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Efficacy Assessment: Acetylcholinesterase Inhibition

Both Velnacrine and its parent compound, Tacrine, exert their therapeutic effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Increased levels of acetylcholine in the synaptic cleft are associated with improved cognitive function in Alzheimer's disease patients. The in vitro potency of these compounds as AChE inhibitors is a key indicator of their potential efficacy.

Quantitative Comparison of AChE Inhibition
CompoundIC50 (AChE)Ki (AChE)Source
This compound3.27 µMNot Reported[1]
Tacrine0.16 µMNot Reported in the same study[2]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is another measure of inhibitor potency.

Toxicity Profile: A Focus on Hepatotoxicity

A significant limitation in the clinical development of both this compound and Tacrine has been their association with hepatotoxicity, primarily characterized by elevated liver transaminase levels. Understanding the comparative toxicity of these compounds is crucial for risk-benefit assessment.

Comparative Cytotoxicity in Hepatocytes

A study directly comparing the cytotoxicity of Tacrine and Velnacrine (referred to as 1-OH-tacrine) in a human hepatoma cell line (HepG2) provides valuable insights into their relative toxicity at a cellular level.

CompoundLC50 in HepG2 cells (µg/mL)Source
Velnacrine (1-OH-tacrine)84 to 190[3]
Tacrine54[3]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance required to kill 50% of a cell population. A lower LC50 value indicates greater cytotoxicity.

Clinical Incidence of Hepatotoxicity

Clinical trial data provides real-world evidence of the hepatotoxic potential of these drugs.

CompoundIncidence of Elevated Liver TransaminasesDosageSource
This compound24% - 30%150 mg - 225 mg/day[4]
TacrineApproximately 25% - 50%Therapeutic doses[5]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity for both Velnacrine and Tacrine is commonly performed using a modified version of the Ellman's method. This spectrophotometric assay quantifies the activity of AChE by measuring the production of thiocholine from the substrate acetylthiocholine.

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

General Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, a reaction mixture is prepared containing a phosphate buffer (pH 8.0), the test compound (Velnacrine or Tacrine) at various concentrations, and a solution of acetylcholinesterase enzyme.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • Color Development: DTNB is added to the mixture.

  • Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control reaction. IC50 values are then determined from the dose-response curves.

Cytotoxicity Assay (Neutral Red Uptake Assay)

The Neutral Red Uptake (NRU) assay is a widely used method to assess the cytotoxicity of compounds on cultured cells. This assay was employed to compare the hepatotoxicity of Velnacrine and Tacrine.

Principle: The NRU assay is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells. A decrease in the uptake of Neutral Red indicates cell damage or death.

General Procedure:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach and grow.

  • Compound Exposure: The cells are then exposed to various concentrations of this compound or Tacrine for a defined period (e.g., 24 hours).

  • Dye Incubation: The treatment medium is removed, and the cells are incubated with a medium containing Neutral Red dye.

  • Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid).

  • Absorbance Measurement: The absorbance of the extracted dye is measured at approximately 540 nm using a microplate reader.

  • Calculation of Cytotoxicity: The percentage of viable cells is calculated by comparing the absorbance of treated cells to that of untreated control cells. LC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Cholinergic Signaling Pathway and AChE Inhibition

Velnacrine and Tacrine enhance cholinergic neurotransmission by inhibiting AChE. The following diagram illustrates the key components of the cholinergic synapse and the site of action for these inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle Synthesizes ACh ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis Action_Potential Action Potential Action_Potential->ACh_vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh_cleft->Receptor Binds to AChE->Choline Recycled Inhibitor Velnacrine / Tacrine Inhibitor->AChE Inhibits Signal Signal Transduction Receptor->Signal Activates

Caption: Cholinergic synapse and the inhibitory action of Velnacrine/Tacrine on AChE.

Proposed Mechanism of Hepatotoxicity

The hepatotoxicity of Tacrine, and by extension its derivative Velnacrine, is believed to involve metabolic activation by cytochrome P450 (CYP450) enzymes in the liver, leading to the formation of reactive metabolites that can cause cellular damage.

Hepatotoxicity_Pathway cluster_liver_cell Hepatocyte Drug Tacrine / Velnacrine CYP450 Cytochrome P450 (e.g., CYP1A2) Drug->CYP450 Metabolism Reactive_Metabolite Reactive Metabolite (e.g., Quinone methide) CYP450->Reactive_Metabolite Bioactivation Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Cellular_Macromolecules Covalent Binding Cellular_Damage Cellular Damage (Oxidative Stress, Protein Dysfunction) Cellular_Macromolecules->Cellular_Damage Leads to Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity Results in

Caption: Metabolic activation of Tacrine/Velnacrine leading to hepatotoxicity.

Conclusion

This comparative guide demonstrates that while both this compound and Tacrine function as inhibitors of acetylcholinesterase, there are notable differences in their potency and toxicity profiles. Tacrine appears to be a more potent inhibitor of AChE based on its lower IC50 value. Conversely, in vitro cytotoxicity studies suggest that Velnacrine may be less toxic to hepatocytes than Tacrine, as indicated by its higher LC50 value. However, clinical data reveals a significant incidence of hepatotoxicity for both compounds, which ultimately limited their therapeutic development. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the development of safer and more effective cholinesterase inhibitors for neurodegenerative diseases.

References

Velnacrine Maleate: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Velnacrine Maleate's performance with other alternatives, supported by available clinical and preclinical data. Due to the discontinuation of this compound's development in 1994, direct comparative studies on its neuroprotective mechanisms are limited.[1] This guide, therefore, presents the clinical efficacy and safety data for this compound alongside the established neuroprotective profiles of later-generation cholinesterase inhibitors (AChEIs) such as Donepezil, Rivastigmine, and Galantamine.

Executive Summary

This compound, a first-generation cholinesterase inhibitor, demonstrated modest efficacy in improving cognitive function in patients with Alzheimer's disease.[2][3] However, its clinical development was halted due to significant concerns regarding hepatotoxicity.[1][4] In contrast, second-generation AChEIs, while also offering symptomatic relief, have been further investigated for their neuroprotective properties beyond simple cholinesterase inhibition. These agents have been shown to modulate key signaling pathways involved in neuronal survival and to protect against neurotoxic insults like amyloid-beta (Aβ) and glutamate toxicity.[5] This guide will delve into the available data for this compound and compare its profile with the neuroprotective attributes of these alternatives.

Data Presentation: this compound vs. Alternative Cholinesterase Inhibitors

Clinical Efficacy and Safety of this compound

Clinical trials on this compound focused on cognitive improvement and safety as primary endpoints. The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) was a key measure of efficacy.

Treatment GroupNMean Change from Baseline in ADAS-Cog ScoreReference
Velnacrine (up to 225 mg/day)153-4.1 (improvement)[2]
Placebo156Deterioration[2]

Note: A negative change in ADAS-Cog score indicates improvement.

The primary safety concern with this compound was hepatotoxicity, as evidenced by elevated liver transaminase levels.

Treatment GroupNIncidence of Elevated Liver TransaminasesIncidence of DiarrheaReference
Velnacrine (150 mg/day)14930%Not specified in this study[3]
Velnacrine (225 mg/day)14824%Not specified in this study[3]
Velnacrine-treated23628%14%[6]
Placebo1523%Not specified in this study[3]
Neuroprotective Mechanisms of Alternative Cholinesterase Inhibitors

Unlike this compound, for which specific neuroprotective signaling pathways have not been extensively documented, subsequent AChEIs have been shown to possess broader mechanisms of action.

DrugPrimary MechanismAdditional Neuroprotective MechanismsKey Signaling PathwaysReference
Donepezil Reversible AChE Inhibitor- Protection against Aβ and glutamate toxicity- Anti-inflammatory effects- Upregulation of nicotinic receptors- PI3K/Akt pathway- Inhibition of GSK-3β[5]
Rivastigmine Pseudo-irreversible AChE and BuChE Inhibitor- Protection against Aβ toxicity- Reduction of Aβ deposition- Modulation of PI3K/Akt pathway[5]
Galantamine Reversible AChE Inhibitor & Allosteric Potentiator of Nicotinic Receptors- Protection against Aβ and glutamate toxicity- Upregulation of Bcl-2- Nicotinic receptor-mediated pathways- PI3K/Akt pathway[5]

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Action

Velnacrine's principal mechanism is the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.

Velnacrine This compound AChE Acetylcholinesterase (AChE) Velnacrine->AChE Inhibits ACh_levels Increased Acetylcholine Velnacrine->ACh_levels Leads to ACh_breakdown Acetylcholine Breakdown AChE->ACh_breakdown Cholinergic Enhanced Cholinergic Neurotransmission ACh_levels->Cholinergic

Velnacrine's primary mechanism of action.
Neuroprotective Signaling Pathways of Alternative AChEIs

Later-generation AChEIs like Donepezil, Rivastigmine, and Galantamine exert neuroprotective effects through multiple pathways beyond AChE inhibition. A key convergent pathway is the PI3K/Akt signaling cascade, which promotes cell survival.

cluster_AChEIs Alternative AChEIs (Donepezil, Rivastigmine, Galantamine) AChEIs Donepezil, Rivastigmine, Galantamine nAChR Nicotinic Acetylcholine Receptors (nAChRs) AChEIs->nAChR Activate PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Cell_Survival Neuronal Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes

PI3K/Akt signaling by alternative AChEIs.
Experimental Workflow for Assessing Neuroprotection

A typical in vitro workflow to assess the neuroprotective effects of a compound against a neurotoxic insult, such as amyloid-beta, is outlined below.

Culture 1. Culture Primary Cortical Neurons Pretreat 2. Pretreat with Test Compound Culture->Pretreat Insult 3. Induce Neurotoxicity (e.g., with Aβ) Pretreat->Insult Incubate 4. Incubate for 24-48 hours Insult->Incubate Assess 5. Assess Neuronal Viability and Signaling Pathways Incubate->Assess

Workflow for in vitro neuroprotection assay.

Experimental Protocols

Assessment of Neuroprotection Against Amyloid-Beta (Aβ) Toxicity in Primary Cortical Neurons

Objective: To determine if a test compound can protect primary neurons from Aβ-induced cell death.

Methodology:

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.

    • Plate the neurons at a density of 1 x 10^5 cells/well in poly-D-lysine-coated 96-well plates.

    • Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-9 days in vitro (DIV) to allow for maturation.

  • Compound Treatment:

    • Prepare stock solutions of the test compound (e.g., this compound, Donepezil) in a suitable solvent (e.g., DMSO).

    • On DIV 7-9, pre-treat the neurons with various concentrations of the test compound for 2 hours.

  • Aβ-Induced Toxicity:

    • Prepare oligomeric Aβ (1-42) by incubating the peptide at 4°C for 24 hours.

    • Add the oligomeric Aβ to the neuron cultures to a final concentration of 10 µM.

    • Include control wells with vehicle-treated cells and cells treated with Aβ alone.

  • Assessment of Cell Viability (24-48 hours post-Aβ treatment):

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

Western Blot Analysis of PI3K/Akt and GSK-3β Signaling Pathways

Objective: To determine if a test compound modulates the activity of pro-survival signaling pathways in neurons.

Methodology:

  • Cell Culture and Treatment:

    • Culture and treat primary cortical neurons with the test compound and/or Aβ as described in Protocol 1.

    • At desired time points (e.g., 30 min, 1 hr, 6 hr post-treatment), wash the cells with ice-cold PBS.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-GSK-3β (Ser9)

      • Total GSK-3β

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound showed modest clinical efficacy in treating the cognitive symptoms of Alzheimer's disease, but its development was terminated due to safety concerns, primarily hepatotoxicity.[1][2][3] While direct evidence for its neuroprotective mechanisms is scarce, the broader class of cholinesterase inhibitors has evolved, with newer agents like Donepezil, Rivastigmine, and Galantamine demonstrating neuroprotective properties beyond their primary enzymatic inhibition.[5] These second-generation compounds have been shown to modulate critical cell survival pathways, offering a potential for disease-modifying effects that were not explored for Velnacrine. Future research and drug development in this area should continue to focus on multi-target compounds that not only provide symptomatic relief but also confer neuroprotection with a favorable safety profile.

References

A Comparative Analysis of Velnacrine Maleate Clinical Trial Data for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Velnacrine Maleate, an investigational acetylcholinesterase inhibitor, with other approved treatments for Alzheimer's disease, including Donepezil, Rivastigmine, and Galantamine. The information is intended to support research and development efforts in the field of neurodegenerative diseases.

Executive Summary

This compound demonstrated modest efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease. However, its clinical development was halted due to significant safety concerns, primarily related to hepatotoxicity. This comparison guide situates Velnacrine's performance in the context of established acetylcholinesterase inhibitors, highlighting key differences in efficacy, safety, and experimental protocols.

Data Presentation

Table 1: Efficacy of Acetylcholinesterase Inhibitors in Alzheimer's Disease Clinical Trials (ADAS-cog Score Change from Baseline)
DrugDosageTrial DurationMean Change from Baseline in ADAS-cog Score (Drug)Mean Change from Baseline in ADAS-cog Score (Placebo)Placebo-Corrected Difference
This compound 75 mg t.i.d.6 weeks-4.1N/ASignificant improvement vs. placebo (p < 0.001)[1]
This compound 150 mg/day24 weeksNo deteriorationDeterioration (p < 0.05)Significant benefit over placebo[2]
This compound 225 mg/day24 weeksNo deteriorationDeterioration (p < 0.05)Favored over 150 mg dose (p < 0.05)[2]
Donepezil 5 mg/day24 weeks-2.8N/A2.8-3.1 points improvement vs. placebo[3]
Donepezil 10 mg/day24 weeks-3.1N/A2.8-3.1 points improvement vs. placebo[3]
Rivastigmine 6-12 mg/day26 weeksN/AN/A-1.79 points improvement vs. placebo[4][5]
Galantamine 16 mg/day5 months-1.5+1.83.3 points improvement vs. placebo[6]
Galantamine 24 mg/day5 months-1.8+1.83.6 points improvement vs. placebo[6]
Galantamine 24 or 32 mg/day6 monthsN/AN/A3.8-3.9 points improvement vs. placebo[7]

A negative change in ADAS-cog score indicates cognitive improvement.

Table 2: Safety and Tolerability Profile of Acetylcholinesterase Inhibitors
DrugCommon Adverse EventsSerious Adverse EventsDiscontinuation Rate due to Adverse Events
This compound Diarrhea, nausea, vomiting, skin rash[8]Asymptomatic elevation in liver transaminases (hepatotoxicity)[1][8][9]24-30% due to elevated liver enzymes (at 150-225 mg/day)[2]
Donepezil Nausea, diarrhea, insomnia, vomiting[10]No significant hepatotoxicity[11][12]11% (drug) vs. 7% (placebo)[10]
Rivastigmine Nausea, vomiting, diarrhea, weight loss[13][14]Gastrointestinal side effects are prominent with the oral form[13]17.8% in one open-label study[14]
Galantamine Nausea, vomiting (predominantly gastrointestinal)[7]No evidence of hepatotoxicity[7]6-10% (comparable to placebo)[6]

Experimental Protocols

This compound Clinical Trial Methodology

A representative late-stage clinical trial of this compound was a multicenter, double-blind, placebo-controlled, parallel-group study.[2]

  • Patient Population: Patients with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria.

  • Study Design: Following a screening and washout period, patients were randomized to receive either this compound (at varying doses, e.g., 150 mg/day or 225 mg/day) or a placebo.[2] Some studies also included a dose-ranging phase to identify an optimal dose for each patient.[1][6]

  • Treatment Duration: Typically ranged from 6 to 24 weeks.[1][2]

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): This is a standardized tool used to assess the severity of cognitive dysfunction in Alzheimer's disease. It evaluates memory, language, and praxis.[15][16]

    • Clinician's Interview-Based Impression of Change (CIBIC) or Physician's Clinical Global Impression of Change (CGIC): These scales provide a global assessment of the patient's change in clinical status from the perspective of the clinician.[1]

  • Safety Monitoring: Included regular monitoring of vital signs, adverse events, and laboratory parameters, with a particular focus on liver function tests (transaminases) due to the known risk of hepatotoxicity with Velnacrine.[1][2]

Comparator Drug Clinical Trial Methodology (General)

Clinical trials for Donepezil, Rivastigmine, and Galantamine followed similar rigorous, double-blind, placebo-controlled designs.

  • Patient Population: Individuals with mild to moderate Alzheimer's disease.

  • Study Design: Randomized assignment to either the active drug (at approved doses) or placebo.

  • Treatment Duration: Typically 24 to 26 weeks.[4][17]

  • Primary Efficacy Measures: The ADAS-cog and a global assessment scale (like CIBIC-plus) were standard primary endpoints.[6][7][17]

  • Safety Monitoring: Comprehensive safety monitoring was conducted, with a focus on gastrointestinal side effects, which are common to this class of drugs.[7][10][13]

Mandatory Visualization

Acetylcholinesterase_Inhibitor_Signaling_Pathway cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Cholinergic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Signal Transduction (Improved Cognition) Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Acetylcholine Release Velnacrine This compound (AChE Inhibitor) Velnacrine->AChE Inhibits

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

Clinical_Trial_Workflow Start Patient Screening (Probable Alzheimer's) Washout Washout Period (If applicable) Start->Washout Randomization Randomization Washout->Randomization Treatment_V Treatment Arm: This compound Randomization->Treatment_V Treatment_P Control Arm: Placebo Randomization->Treatment_P FollowUp Follow-up Period (e.g., 6-24 weeks) Treatment_V->FollowUp Treatment_P->FollowUp Efficacy Efficacy Assessment (ADAS-cog, CIBIC) FollowUp->Efficacy Safety Safety Monitoring (Liver Function Tests) FollowUp->Safety Analysis Data Analysis Efficacy->Analysis Safety->Analysis

References

Velnacrine Maleate in Alzheimer's Models: A Comparative Guide to Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of velnacrine maleate with other prominent cholinesterase inhibitors—donepezil, rivastigmine, and galantamine—in the context of Alzheimer's disease (AD) models. The information is curated to assist researchers in understanding the comparative pharmacology and potential of these compounds.

Introduction to Cholinesterase Inhibition in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. This compound, a hydroxylated derivative of tacrine, was developed as a centrally acting cholinesterase inhibitor for the symptomatic treatment of AD.[1][2] This guide evaluates its performance against other widely used AChE inhibitors.

In Vitro Performance: Acetylcholinesterase Inhibition

CompoundAChE IC50Source Organism/EnzymeReference(s)
This compound 0.79 µMNot Specified[2]
3.27 µMNot Specified[3]
Donepezil 6.7 nMRat Brain[4][5]
Rivastigmine 4.3 nMRat Brain[4][5]
Galantamine Not directly compared in the same study with Velnacrine
Tacrine (parent compound of Velnacrine) 77 nMRat Brain[4][5]

Note: Lower IC50 values indicate higher potency.

Signaling Pathway of Cholinesterase Inhibitors in Alzheimer's Disease

Cholinesterase inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway, which is significantly impaired in Alzheimer's disease. The diagram below illustrates the mechanism of action of these inhibitors at the synaptic level.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_receptor Acetylcholine Receptors Signal_transduction Signal Transduction (Cognitive Function) ACh_receptor->Signal_transduction ACh->ACh_receptor Binding AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Cholinesterase Inhibitor (e.g., Velnacrine) Inhibitor->AChE Inhibition

Caption: Mechanism of action of cholinesterase inhibitors.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine the in vitro potency of cholinesterase inhibitors is the spectrophotometric method developed by Ellman.

Objective: To quantify the inhibitory effect of a compound on acetylcholinesterase activity.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine. Thiocholine is produced when AChE hydrolyzes its substrate, acetylthiocholine. The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, Donepezil, Rivastigmine, Galantamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control well containing no inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ellman_Method_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, AChE, ATCI, Inhibitors) start->prepare_reagents plate_setup Plate Setup: Add Buffer, DTNB, and Inhibitor to wells prepare_reagents->plate_setup add_enzyme Add AChE Enzyme and Incubate plate_setup->add_enzyme add_substrate Initiate Reaction: Add ATCI Substrate add_enzyme->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for Ellman's method.

In Vivo Performance in Alzheimer's Disease Models

Animal models are crucial for evaluating the in vivo efficacy of potential Alzheimer's disease therapeutics. These models often aim to replicate key pathological features of the disease, such as cognitive deficits.

Scopolamine-Induced Amnesia Model

One common model for screening compounds with potential cognitive-enhancing effects is the scopolamine-induced amnesia model. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory.

Objective: To assess the ability of a test compound to reverse or attenuate scopolamine-induced cognitive deficits.

Experimental Workflow:

  • Animal Acclimatization: Laboratory animals (typically rats or mice) are housed under standard conditions and allowed to acclimate to the facility.

  • Habituation: Animals are familiarized with the testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance chamber).

  • Drug Administration: Animals are divided into groups and administered the test compound (e.g., this compound, donepezil), a vehicle control, or a positive control (a known cognitive enhancer).

  • Induction of Amnesia: After a specific pre-treatment time, animals (except for the control group) are administered scopolamine to induce amnesia.

  • Behavioral Testing: Following scopolamine administration, the animals' cognitive performance is assessed using a behavioral task.

    • Morris Water Maze: Evaluates spatial learning and memory.

    • Y-Maze: Assesses spatial working memory based on spontaneous alternation behavior.

    • Passive Avoidance Test: Measures learning and memory based on the animal's ability to avoid an aversive stimulus.

  • Data Analysis: The performance of the different treatment groups is compared to determine if the test compound significantly improved cognitive function compared to the scopolamine-treated group.

Velnacrine has been shown to reverse scopolamine-induced amnesia in rat models.[3] However, direct, head-to-head comparative studies with donepezil, rivastigmine, and galantamine in this model are not extensively reported in the literature, making a quantitative comparison of their relative in vivo potencies challenging.

Clinical Perspective and Concluding Remarks

Clinical trials with this compound in patients with mild to severe Alzheimer's disease demonstrated modest but statistically significant improvements in cognitive function.[6][7] However, concerns regarding its safety profile, particularly the risk of liver toxicity (elevated transaminases), ultimately hindered its further development and regulatory approval.[6][8]

In comparison, donepezil, rivastigmine, and galantamine have become established treatments for mild to moderate Alzheimer's disease, each with its own characteristic efficacy and side-effect profile. While a direct and comprehensive preclinical comparison of velnacrine with these approved drugs is limited, the available in vitro data suggests that velnacrine is a less potent acetylcholinesterase inhibitor than donepezil and rivastigmine. The clinical experience with velnacrine underscores the critical importance of the therapeutic window—the balance between efficacy and toxicity—in the development of drugs for chronic conditions like Alzheimer's disease.

For researchers in the field, this comparative guide highlights the pharmacological landscape of cholinesterase inhibitors and emphasizes the need for standardized, head-to-head preclinical evaluations to better predict clinical outcomes. Future drug discovery efforts in this area should aim not only for high potency but also for improved safety profiles and potentially novel mechanisms of action beyond simple cholinesterase inhibition.

References

Head-to-Head In Vitro Comparison: Velnacrine and Rivastigmine as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vitro biochemical profiles of Velnacrine and Rivastigmine, two cholinesterase inhibitors investigated for the management of Alzheimer's disease.

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: In Vitro Inhibitory Activity of Rivastigmine against Cholinesterases

CompoundTarget EnzymeIC50 ValueSource
RivastigmineAcetylcholinesterase (AChE)4.3 nM[1]
Butyrylcholinesterase (BChE)31 nM[1]
RivastigmineAcetylcholinesterase (AChE)4.15 µM
Butyrylcholinesterase (BChE)37 nM

Velnacrine:

Velnacrine is known to be an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, specific in vitro IC50 values for Velnacrine from direct comparative studies with Rivastigmine were not identified in a comprehensive literature search. Velnacrine, a derivative of tacrine, was investigated for its potential to increase cholinergic neurotransmission in the central nervous system[2].

Mechanism of Action: Cholinesterase Inhibition

Both Velnacrine and Rivastigmine exert their primary pharmacological effect by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By blocking the action of AChE and BChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

cluster_0 Synaptic Cleft cluster_1 Inhibitor Action ACh Acetylcholine AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Inhibited_Enzyme Inhibited AChE / BChE Inhibitor Velnacrine or Rivastigmine Inhibitor->Inhibited_Enzyme Inhibition

Mechanism of Cholinesterase Inhibition.

Experimental Protocols

The following is a generalized protocol for an in vitro cholinesterase inhibition assay, based on methodologies commonly reported in the literature. Specific parameters may vary between studies.

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes.

  • Butyrylcholinesterase (BChE) from equine serum or human serum.

  • Substrate: Acetylthiocholine iodide (ATChI) for AChE and butyrylthiocholine iodide (BTChI) for BChE.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds (Velnacrine, Rivastigmine) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in the appropriate buffer and solvent.

  • Assay Mixture Preparation: In a 96-well plate, add the following to each well in the specified order:

    • Buffer

    • Test compound at various concentrations (or solvent for control).

    • Enzyme solution (AChE or BChE).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (ATChI or BTChI) and DTNB to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) Start->Prepare_Reagents Dispense_Reagents Dispense Buffer, Inhibitor, and Enzyme into 96-well Plate Prepare_Reagents->Dispense_Reagents Pre_incubation Pre-incubate at 37°C Dispense_Reagents->Pre_incubation Add_Substrate Add Substrate (ATChI/BTChI) and DTNB Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 End End Determine_IC50->End

Experimental Workflow for In Vitro Cholinesterase Inhibition Assay.

Summary and Conclusion

Both Velnacrine and Rivastigmine are established inhibitors of cholinesterases, a key target in the symptomatic treatment of Alzheimer's disease. While in vitro data for Rivastigmine's inhibitory potency against both AChE and BChE are available from multiple sources, showcasing its dual inhibitory action, specific and directly comparable in vitro quantitative data for Velnacrine is lacking in the readily accessible scientific literature.

For a definitive head-to-head comparison of their in vitro efficacy, further studies employing standardized experimental protocols and running both compounds in parallel are required. Researchers are encouraged to consult the primary literature for detailed experimental conditions when evaluating and comparing data across different studies. This guide serves as a foundational resource for understanding the in vitro characteristics of these two important compounds in the context of cholinesterase inhibition.

References

Velnacrine Maleate for Cognitive Enhancement: A Statistical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Velnacrine Maleate's performance in improving cognitive function, particularly in the context of Alzheimer's disease, against other therapeutic alternatives. The information is supported by experimental data from clinical trials, with a focus on statistical validation and detailed methodologies.

Executive Summary

This compound, a centrally acting cholinesterase inhibitor, has demonstrated a modest but statistically significant improvement in cognitive function in patients with mild-to-severe Alzheimer's disease when compared to placebo. Clinical trials have primarily utilized the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change (CIBIC-plus) or Clinical Global Impression of Change (CGIC) as primary efficacy measures. While direct head-to-head comparative trials with other cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine are limited, this guide aims to provide a comparative perspective based on available placebo-controlled trial data. A notable concern with Velnacrine treatment is the incidence of adverse events, particularly elevated liver transaminase levels.

Comparative Efficacy of this compound

The primary measure of cognitive improvement in clinical trials of this compound has been the change from baseline in the ADAS-cog score. A lower score on the ADAS-cog indicates better cognitive function.

Table 1: this compound vs. Placebo - Cognitive Performance (ADAS-cog)

StudyTreatment GroupNBaseline ADAS-cog (Mean ± SD)Change from Baseline (Mean)p-value vs. Placebo
Zemlan et al. (1996) [1]Velnacrine (Best Dose)153Not Reported-4.1 (Improvement)< 0.001
Placebo156Not ReportedNot Reported
Antuono et al. (1995) [2]Velnacrine (150 mg/day)149Not ReportedNo deterioration> 0.05
Velnacrine (225 mg/day)148Not ReportedNo deterioration< 0.05 (vs. 150mg)
Placebo152Not ReportedDeterioration< 0.05

Table 2: Indirect Comparison of Cholinesterase Inhibitors vs. Placebo - Cognitive Performance (ADAS-cog)

DrugDosageMean Difference vs. Placebo (ADAS-cog points)
This compound Best Dose~ -4.1[1]
Donepezil 5-10 mg/day-2.5 to -3.1
Rivastigmine 6-12 mg/day-1.9 to -2.6
Galantamine 16-24 mg/day-2.9 to -3.8

Note: Data for Donepezil, Rivastigmine, and Galantamine are derived from separate meta-analyses and are presented for general comparative purposes only. Direct head-to-head trial data with Velnacrine is not available.

Safety and Tolerability Profile

A significant factor in the clinical use of this compound is its safety profile, particularly the risk of hepatotoxicity.

Table 3: Adverse Events Profile of this compound

Adverse EventVelnacrine (150 mg/day)Velnacrine (225 mg/day)Placebo
Elevated Liver Transaminases (>5x ULN) 30%[2]24%[2]3%[2]
Diarrhea Common, rarely led to discontinuation[2]Common, rarely led to discontinuation[2]Less Common
Nausea and Vomiting ReportedReportedLess Reported
Withdrawals due to Adverse Events 28%[2]30%[2]36%[2]

ULN: Upper Limit of Normal

Experimental Protocols

The clinical trials assessing this compound followed rigorous, double-blind, placebo-controlled designs.

Key Study Design: The Mentane Study Group (Zemlan et al., 1996)[1]
  • Objective: To evaluate the efficacy and safety of Velnacrine in treating cognitive symptoms of Alzheimer's disease.

  • Participants: 735 patients with mild-to-severe Alzheimer's disease.

  • Design: A multi-stage, double-blind, placebo-controlled study.

    • Dose-Ranging Phase: Patients received Velnacrine (10, 25, 50, and 75 mg t.i.d.) or placebo to identify responsive patients and their optimal dose.

    • Placebo Washout.

    • Dose-Replication Phase: Velnacrine-responsive patients were randomized to receive their best dose of Velnacrine (n=153) or placebo (n=156) for six weeks.

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).

    • Physician's Clinical Global Impression of Change (CGIC).

  • Statistical Analysis: Comparison of changes from baseline in ADAS-cog and CGIC scores between the Velnacrine and placebo groups.

Signaling Pathway and Experimental Workflow

Cholinergic Signaling Pathway and Mechanism of Action

This compound functions as a cholinesterase inhibitor. In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine, which is crucial for cognitive functions. Velnacrine inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal ACh_Vesicles Vesicles with Acetylcholine (ACh) Presynaptic_Terminal->ACh_Vesicles Synthesis & Storage ACh ACh ACh_Vesicles->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Breakdown Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Binding Velnacrine This compound Velnacrine->AChE Inhibition Signal_Transmission Signal Transmission (Cognitive Function) Postsynaptic_Receptor->Signal_Transmission Activation

Caption: Mechanism of this compound in the cholinergic synapse.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Mild-to-Severe AD) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (ADAS-cog, CGIC) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Velnacrine_Group This compound (Dose Titration) Randomization->Velnacrine_Group Placebo_Group Placebo Randomization->Placebo_Group Follow_Up_Assessments Follow-up Assessments (e.g., 6, 12, 24 weeks) Velnacrine_Group->Follow_Up_Assessments Adverse_Event_Monitoring Adverse Event Monitoring (Liver Function Tests) Velnacrine_Group->Adverse_Event_Monitoring Placebo_Group->Follow_Up_Assessments Placebo_Group->Adverse_Event_Monitoring Data_Analysis Statistical Analysis (Comparison of Endpoints) Follow_Up_Assessments->Data_Analysis

Caption: A generalized workflow for this compound clinical trials.

Conclusion

This compound has demonstrated a statistically significant, albeit modest, benefit in improving cognitive outcomes for individuals with Alzheimer's disease as measured by the ADAS-cog.[1] However, its clinical utility is hampered by a significant incidence of adverse events, most notably elevated liver enzymes, which necessitates careful patient monitoring.[2] While direct comparative data with newer generation cholinesterase inhibitors is scarce, indirect comparisons suggest that its efficacy is within a similar range. The decision to use this compound would require a careful risk-benefit assessment for each individual patient, weighing the potential for cognitive improvement against the risk of adverse effects. Further research with direct comparative trials would be necessary to definitively establish its place in the therapeutic armamentarium for Alzheimer's disease.

References

Assessing Velnacrine Maleate Treatment Response: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to assess the treatment response of Velnacrine Maleate in Alzheimer's disease, alongside alternative therapies. Quantitative data from clinical and preclinical studies are presented in structured tables, and detailed experimental protocols for key biomarker measurements are provided. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound, a centrally acting cholinesterase inhibitor, was developed for the symptomatic treatment of Alzheimer's disease. Like other drugs in its class, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This guide evaluates the biomarkers used to measure the efficacy of this compound and compares them with those used for Donepezil, a widely prescribed AChE inhibitor, and Huperzine A, a natural supplement with AChE inhibiting properties.

Comparative Efficacy and Biomarker Analysis

The following tables summarize the quantitative data on the effects of this compound, Donepezil, and Huperzine A on various biomarkers and clinical endpoints.

Table 1: Cognitive and Global Function Assessment
TreatmentDosageStudy DurationOutcome MeasureMean Change from Baseline/Placebop-value
This compound Highest Dose (up to 225 mg/day)6 weeksADAS-cog4.1-point improvement vs. screen values[1][2]< 0.001[1][2]
Donepezil 5 mg/day24 weeksADAS-cog2.8-point improvement vs. placebo[3]< 0.0001[3]
10 mg/day24 weeksADAS-cog3.1-point improvement vs. placebo[3]< 0.0001[3]
Huperzine A 400 µg BID11 weeksADAS-cog2.27-point improvement vs. 0.29-point decline in placebo[4][5]0.001[4][5]
400 µg BID16 weeksADAS-cog1.92-point improvement vs. 0.34-point improvement in placebo[4][5]0.07[4][5]
Table 2: Acetylcholinesterase (AChE) Inhibition
TreatmentMethodAChE Inhibition
This compound In vitro/PreclinicalPotent AChE inhibitor (specific percentage in human brain not consistently reported)[6]
Donepezil PET in AD patients~39% reduction in cortical AChE activity (k3 values)[7]
In vitro (human brain)Dose-dependent inhibition; cell body staining abolished at 2 x 10⁻⁸M[8]
Huperzine A In vitroPotent and selective AChE inhibitor[9]
Table 3: Cerebrospinal Fluid (CSF) Biomarkers
TreatmentBiomarkerEffect
This compound Aβ42, TauNo clinical data available
Donepezil Aβ42, Total Tau, Phosphorylated TauNo significant variation after 6 months of treatment[10]
CSF AChE ActivitySignificantly increased after treatment[10]
Huperzine A Soluble Aβ levels (preclinical)Dose-dependent decrease in cortex and hippocampus[11][12]
Aβ plaque numbers (preclinical)Dose-dependent decrease in hippocampus[11][12]
Table 4: Neuroimaging (SPECT)
TreatmentBiomarkerEffect
This compound Regional Cerebral Blood Flow (rCBF)Relative increase in superior frontal uptake of 99mTc-exametazime[8][13][14]
Donepezil Regional Cerebral Blood Flow (rCBF)Lower pretreatment rCBF in the right orbitofrontal cortex predicted better cognitive improvement[15]
Huperzine A Regional Cerebral Blood Flow (rCBF)No clinical data available

Experimental Protocols

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)

The ADAS-cog is a standardized, clinician-administered instrument used to assess the severity of cognitive impairment in Alzheimer's disease.

  • Procedure: The scale consists of 11 tasks that evaluate memory, language, and praxis. The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.

  • Administration: The test is administered by a trained psychometrician or clinician. The patient is asked to perform a series of tasks, including word recall, naming objects and fingers, following commands, constructional praxis, and ideational praxis.

  • Scoring: Each task is scored based on the patient's performance. The total score is the sum of the scores on all tasks.

  • This compound Trial Methodology: In a double-blind, placebo-controlled study, patients with probable Alzheimer's disease were randomized to receive placebo or this compound (150 mg/d or 225 mg/d) for 24 weeks. The ADAS-cog was a primary endpoint.[16] Another study involved a dose-ranging phase to identify responders (≥ four-point improvement on ADAS-cog) who were then entered into a six-week dose-replication phase.[1][2]

  • Donepezil Trial Methodology: In a 24-week, double-blind, placebo-controlled trial, patients with mild to moderately severe Alzheimer's disease were randomized to receive daily doses of 5 mg or 10 mg of Donepezil or placebo. The ADAS-cog was a primary efficacy measure.[17]

  • Huperzine A Trial Methodology: A multicenter, double-blind, placebo-controlled Phase II trial evaluated the effect of Huperzine A (200 µg BID or 400 µg BID) on cognitive function in individuals with mild to moderate Alzheimer's disease over 16 weeks, with the change in ADAS-cog score as the primary outcome measure.[18][19]

Acetylcholinesterase (AChE) Activity Assay (in vitro)

This assay measures the level of AChE inhibition by a given compound.

  • Principle: The assay is based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound (e.g., Velnacrine, Donepezil, or Huperzine A) at various concentrations.

    • Add a source of AChE (e.g., purified enzyme or brain homogenate).

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

Cerebrospinal Fluid (CSF) Biomarker Analysis

CSF analysis provides insights into the pathophysiological processes of Alzheimer's disease.

  • Sample Collection: CSF is collected via lumbar puncture.

  • Biomarkers Measured:

    • Amyloid-beta 42 (Aβ42): Typically measured using enzyme-linked immunosorbent assay (ELISA) or other immunoassay platforms. Lower levels in CSF are associated with increased amyloid plaque deposition in the brain.

    • Total Tau (t-Tau): Measured by ELISA. Elevated levels are indicative of neuronal injury.

    • Phosphorylated Tau (p-Tau): Measured by ELISA. Elevated levels are more specific to the neurofibrillary tangles characteristic of Alzheimer's disease.

  • Procedure: Commercially available ELISA kits are typically used for the quantitative determination of these biomarkers in CSF samples according to the manufacturer's instructions.

Single Photon Emission Computed Tomography (SPECT)

SPECT is a nuclear medicine imaging technique that assesses regional cerebral blood flow (rCBF), an indirect marker of neuronal activity.

  • Radiotracer: A radiotracer, such as Technetium-99m hexamethylpropylene amine oxime (99mTc-HMPAO) or 99mTc-exametazime, is injected intravenously.

  • Image Acquisition: After the radiotracer has distributed in the brain, a gamma camera rotates around the patient's head to acquire a series of 2D images from different angles.

  • Image Reconstruction: A computer algorithm reconstructs the 2D images into a 3D representation of rCBF.

  • Analysis: The 3D images are analyzed to identify areas of hypoperfusion (reduced blood flow), which are characteristic of Alzheimer's disease, typically in the temporoparietal regions.

  • This compound SPECT Protocol: In a study with Velnacrine, patients received a single oral dose of 75 mg, and SPECT imaging with 99mTc-exametazime was performed to assess changes in regional tracer uptake.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by cholinesterase inhibitors and a typical experimental workflow for assessing treatment response.

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse Velnacrine This compound AChE Acetylcholinesterase (AChE) Velnacrine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Released into Muscarinic_R Muscarinic Receptors Postsynaptic_Neuron Postsynaptic Neuron Muscarinic_R->Postsynaptic_Neuron Nicotinic_R Nicotinic Receptors Nicotinic_R->Postsynaptic_Neuron Synaptic_Cleft->Muscarinic_R Binds to Synaptic_Cleft->Nicotinic_R Binds to Signal_Transduction Signal Transduction Cascades Postsynaptic_Neuron->Signal_Transduction Activates Cognitive_Function Improved Cognitive Function Signal_Transduction->Cognitive_Function Leads to

Caption: Cholinergic signaling pathway and the action of this compound.

Experimental_Workflow Patient_Recruitment Patient Recruitment (Probable Alzheimer's Disease) Baseline_Assessment Baseline Assessment - ADAS-cog - CSF Biomarkers - SPECT Imaging Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up Follow-up Assessments (e.g., 6, 12, 24 weeks) Treatment_Group->Follow_up Placebo_Group->Follow_up Data_Analysis Data Analysis (Comparison between groups) Follow_up->Data_Analysis Outcome Assessment of Treatment Efficacy Data_Analysis->Outcome

Caption: A typical clinical trial workflow for assessing treatment response.

Conclusion

The assessment of this compound's treatment response in Alzheimer's disease has primarily relied on cognitive and global assessment scales, with some exploration into neuroimaging biomarkers like SPECT. When compared to a more modern cholinesterase inhibitor like Donepezil, there is a greater body of evidence for the latter's effects on a wider range of biomarkers, including CSF and more extensive neuroimaging studies. Huperzine A, as a natural alternative, shows promise in preclinical studies and some clinical trials, but requires more rigorous investigation using standardized biomarkers to establish its efficacy definitively. This guide highlights the importance of a multi-modal approach to biomarker assessment in Alzheimer's disease clinical trials to gain a comprehensive understanding of a drug's mechanism of action and its clinical benefits.

References

Replicating Historical Velnacrine Maleate Study Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of historical clinical trial data for Velnacrine Maleate, a cholinesterase inhibitor previously investigated for the treatment of Alzheimer's disease. By presenting key quantitative findings, detailing experimental protocols, and visualizing relevant biological pathways and clinical trial workflows, this document serves as a resource for researchers, scientists, and drug development professionals interested in the legacy and lessons of early Alzheimer's therapeutics.

Data Presentation: this compound vs. Placebo and Tacrine

The following tables summarize the key efficacy and safety data from historical clinical trials of this compound. For context, comparative data for Tacrine, the first FDA-approved cholinesterase inhibitor for Alzheimer's disease, is also included.

Table 1: Efficacy of this compound in Alzheimer's Disease Clinical Trials

Treatment GroupNPrimary Efficacy MeasureMean Change from Baselinep-value vs. Placebo
This compound Study 1
Velnacrine (150 mg/day)149ADAS-Cog ScoreNo deterioration< 0.05[1]
Velnacrine (225 mg/day)148ADAS-Cog ScoreNo deterioration< 0.05[1]
Placebo152ADAS-Cog ScoreDeteriorationN/A
This compound Study 2
Velnacrine (Best Dose)153ADAS-Cog Score4.1-point improvement (highest dose)< 0.001[2]
Placebo156ADAS-Cog ScoreN/AN/A
Tacrine Study (for comparison)
Tacrine (80 mg/day)-ADAS-Cog ScoreSignificant improvement0.015[3]
Placebo-ADAS-Cog ScoreN/AN/A

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale. Lower scores indicate better cognitive function.

Table 2: Clinician's Global Impression of Change (CGIC) with this compound

Treatment GroupNOutcomep-value vs. Placebo
This compound Study 1
Velnacrine (150 mg/day)149Similar to placeboN/S
Velnacrine (225 mg/day)148Favored over 150 mg dose< 0.05[1]
Placebo152N/AN/A
This compound Study 2
Velnacrine (Best Dose)153Significantly improved< 0.05[2]
Placebo156N/AN/A
Tacrine Study (for comparison)
Tacrine (80 mg/day)-Significant improvement0.016[3]
Placebo-N/AN/A

CGIC: A 7-point scale where clinicians rate the patient's change from baseline. Lower scores indicate improvement.

Table 3: Key Adverse Events of this compound

Adverse EventVelnacrine (150 mg/day)Velnacrine (225 mg/day)Placebo
Elevated Liver Transaminases (>5x ULN)30%[1]24%[1]3%[1]
DiarrheaCommon, rarely interrupted therapy[1]Common, rarely interrupted therapy[1]Less common
Nausea and/or Vomiting11%[4]--
Skin Rash8%[4]--

ULN: Upper Limit of Normal

Experimental Protocols

The primary measures used to evaluate the efficacy of this compound in historical Alzheimer's disease trials were the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinician's Global Impression of Change (CGIC).

Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)

The ADAS-Cog is a standardized instrument used to assess the severity of cognitive impairment in individuals with Alzheimer's disease.[5] It is considered a gold standard for assessing the efficacy of antidementia treatments.[5] The scale consists of 11 tasks that evaluate various cognitive domains, including memory, language, and praxis.[6] The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. The tasks include word recall, naming objects and fingers, following commands, and constructional and ideational praxis.[6]

Clinician's Global Impression of Change (CGIC)

The CGIC is a 7-point rating scale used by clinicians to assess the overall change in a patient's condition from the beginning of a clinical trial.[7] The scale ranges from 1 (very much improved) to 7 (very much worse), with a score of 4 indicating no change.[7] This assessment is based on the clinician's comprehensive view of the patient, taking into account all available information, including patient history, symptoms, and functional ability.[8] More structured versions, such as the ADCS-CGIC, were developed to improve consistency in clinical trials.[9]

Mandatory Visualizations

Cholinergic Pathway and Velnacrine's Mechanism of Action

This compound, a derivative of Tacrine, functions as a cholinesterase inhibitor.[10] In a healthy brain, acetylcholine, a neurotransmitter crucial for memory and learning, is released into the synaptic cleft and binds to postsynaptic receptors. Acetylcholinesterase then breaks down acetylcholine to terminate the signal. In Alzheimer's disease, there is a deficit of acetylcholine. Velnacrine inhibits acetylcholinesterase, leading to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Vesicle with Acetylcholine (ACh) ChAT->ACh_vesicle Synthesis ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChR Acetylcholine Receptor ACh->AChR Binding Velnacrine Velnacrine Maleate Velnacrine->AChE Inhibition Signal Signal Transmission AChR->Signal

Caption: Cholinergic signaling and the inhibitory action of this compound.

This compound Clinical Trial Workflow

The clinical trials for this compound typically followed a multi-stage, double-blind, placebo-controlled design.[1][2] This involved screening potential participants, a washout period for any existing medications, randomization into treatment or placebo groups, a dose-titration phase to find the optimal tolerated dose, and a fixed-dose treatment period, followed by data analysis.

Clinical_Trial_Workflow start Patient Screening (Probable Alzheimer's) washout Single-Blind Washout Period start->washout randomization Randomization washout->randomization placebo_group Placebo Group randomization->placebo_group Control velnacrine_group This compound Group randomization->velnacrine_group Treatment fixed_dose Fixed-Dose Treatment Period placebo_group->fixed_dose dose_ranging Dose-Ranging/ Titration Phase velnacrine_group->dose_ranging dose_ranging->fixed_dose data_collection Data Collection (ADAS-Cog, CGIC, Safety) fixed_dose->data_collection analysis Data Analysis data_collection->analysis

Caption: A typical workflow for a this compound clinical trial.

References

Velnacrine Maleate: An In-Vitro to In-Vivo Correlation of Efficacy for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Velnacrine Maleate, a historically significant cholinesterase inhibitor, against other agents in its class for the treatment of Alzheimer's disease. The focus is on correlating its in-vitro enzymatic inhibition with in-vivo cognitive efficacy, offering a valuable perspective for researchers in neurodegenerative disease and drug development. Velnacrine, a derivative of tacrine, showed early promise but its development was halted due to safety concerns, primarily hepatotoxicity.[1] This analysis serves as a retrospective case study in early Alzheimer's drug development.

In-Vitro Efficacy: Cholinesterase Inhibition

This compound functions by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in cholinergic neurotransmission is a well-established characteristic of Alzheimer's disease.[2] The in-vitro potency of Velnacrine and its comparators is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity (BuChE/AChE)
This compound 0.79Not fully determinedNot fully determined
Tacrine0.16Not fully determinedNot fully determined
Donepezil0.00677.95~1187
Rivastigmine0.0043Not fully determinedNot fully determined
Galantamine2.28Not fully determinedNot fully determined

In-Vivo Efficacy: Reversal of Cognitive Deficits

The translation of in-vitro enzyme inhibition to in-vivo cognitive improvement is a critical step in drug development. For cholinesterase inhibitors, a common preclinical model involves inducing a temporary cognitive deficit in animals using a cholinergic antagonist like scopolamine. The ability of the test compound to reverse this amnesia serves as a predictor of its potential efficacy in treating the cognitive symptoms of Alzheimer's disease.

Clinical trials in patients with probable Alzheimer's disease showed that Velnacrine produced modest but statistically significant improvements in cognitive function, as measured by the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog).[2][5]

Experimental Protocols

In-Vitro: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion (TNB), which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of ATC hydrolysis, leading to a decreased rate of color formation.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., this compound) and reference inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In-Vivo: Scopolamine-Induced Amnesia Model in Rodents

This model is widely used to screen for compounds with potential cognitive-enhancing effects.

Principle: Scopolamine is a muscarinic receptor antagonist that blocks cholinergic neurotransmission, leading to transient deficits in learning and memory, mimicking some of the cognitive symptoms of Alzheimer's disease. The ability of a test compound to prevent or reverse these scopolamine-induced deficits indicates its potential as a cognitive enhancer.

Animals:

  • Rats or mice are commonly used.

Behavioral Tests:

  • Morris Water Maze (MWM): This test assesses spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn to find a hidden escape platform using distal spatial cues. Key measures include the time taken to find the platform (escape latency) and the path length.

  • Passive Avoidance Test: This test evaluates fear-motivated learning and memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is the primary measure of memory retention.

General Procedure:

  • Habituation/Training: Animals are first habituated to the testing apparatus and trained on the respective task (e.g., finding the visible platform in the MWM or learning the shock association in the passive avoidance test).

  • Induction of Amnesia: Scopolamine is administered to the animals (typically via intraperitoneal injection) a short time before the retention test.

  • Drug Administration: The test compound (e.g., a cholinesterase inhibitor) is administered before or after the scopolamine injection, depending on whether the aim is to assess its protective or restorative effects.

  • Retention Test: Animals are re-tested on the task to assess their memory. Improved performance in the drug-treated group compared to the scopolamine-only group indicates efficacy.

Signaling Pathways and Workflows

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT ChAT Acetyl_CoA->ChAT ACh_vesicle ACh (Vesicle) Choline Choline Choline->ChAT ChAT->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Action Potential ACh_released ACh (Released) AChE AChE ACh_cleft->AChE Muscarinic_R Muscarinic Receptor ACh_cleft->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh_cleft->Nicotinic_R Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction Velnacrine Velnacrine Maleate Velnacrine->AChE Inhibition

Caption: Cholinergic signaling pathway and the mechanism of action of this compound.

In_Vitro_Workflow start Start: Prepare Reagents prepare_plate Prepare 96-well Plate (Buffer, DTNB, Inhibitor) start->prepare_plate add_enzyme Add AChE Enzyme & Incubate prepare_plate->add_enzyme add_substrate Add ATCI Substrate (Initiate Reaction) add_enzyme->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for in-vitro determination of AChE inhibition using the Ellman's method.

In_Vivo_Workflow start Start: Animal Acclimatization training Training Phase (e.g., MWM, Passive Avoidance) start->training drug_admin Administer Velnacrine or Vehicle training->drug_admin scopolamine_admin Administer Scopolamine (Induce Amnesia) drug_admin->scopolamine_admin retention_test Retention Test scopolamine_admin->retention_test data_analysis Analyze Cognitive Performance (e.g., Latency, Path Length) retention_test->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: General workflow for in-vivo evaluation of Velnacrine's efficacy in a scopolamine-induced amnesia model.

References

Safety Operating Guide

Navigating the Disposal of Velnacrine Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Velnacrine Maleate is a cholinesterase inhibitor, and its disposal should be approached with the understanding that it is a biologically active compound.[1][2][3] The primary principle is to prevent its release into the environment, where it could have unintended pharmacological effects.

Step-by-Step Disposal Protocol

In the absence of a specific SDS, the following step-by-step protocol, based on general best practices for pharmaceutical waste disposal, should be followed. This procedure is designed to minimize risk and ensure compliance with environmental regulations.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. While not explicitly listed as a hazardous waste in readily available documentation, its biological activity warrants a cautious approach. As a best practice, treat all non-trivial amounts of research compounds as potentially hazardous.

  • Segregate at the Source: Do not mix this compound waste with general laboratory trash or solvent waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Use a designated, clearly labeled waste container for all materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware.

2. Containerization and Labeling:

  • Use Appropriate Containers: Collect solid waste in a securely sealed, durable plastic container. Liquid waste should be collected in a compatible, leak-proof container with a screw-top cap.

  • Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste. Include the date when the waste was first added to the container.

3. On-site Storage:

  • Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Monitor Accumulation: Be aware of the quantity of waste being accumulated and the time limits for on-site storage as stipulated by your institution and local regulations.

4. Disposal through a Licensed Contractor:

  • Engage a Professional Waste Management Service: The disposal of pharmaceutical waste must be handled by a licensed and reputable hazardous waste disposal contractor. Your institution's EHS department will have an established relationship with such a service.

  • Manifesting: Ensure that the waste is properly manifested before it is transported off-site. The manifest is a legal document that tracks the waste from your facility to its final disposal site.

Key Experimental Protocols Cited

This guidance is based on established principles of laboratory safety and pharmaceutical waste management. Specific experimental protocols for the disposal of this compound are not available due to the lack of a dedicated SDS. The core principle is the containment and controlled disposal of a biologically active compound.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding disposal, such as specific concentration limits for drain disposal (which is not recommended) or reportable quantities, are not available. The following table provides a summary of the key physical and chemical properties of this compound obtained from public databases, which can be useful for waste management professionals.

PropertyValueSource
Molecular Formula C₁₇H₁₈N₂O₅PubChem[1]
Molecular Weight 330.33 g/mol PubChem[1]
CAS Number 118909-22-1PubChem[1], Wikipedia[3]

Visualizing the Disposal Workflow

To aid in understanding the proper disposal pathway for this compound, the following workflow diagram has been created using the Graphviz DOT language.

Velnacrine_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: On-Site Management cluster_2 Step 3: Off-Site Disposal A This compound Waste Generated (Unused product, contaminated labware, PPE) B Segregate into a designated, labeled container A->B C Store in a secure, well-ventilated area with secondary containment B->C D Maintain accurate waste inventory C->D E Arrange for pickup by a licensed hazardous waste contractor D->E F Complete waste manifest E->F G Final Disposal (e.g., Incineration) F->G

Caption: this compound Disposal Workflow

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.